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Fluorescein-PEG6-Amine

Cat. No.: B13721967
M. Wt: 713.8 g/mol
InChI Key: DRTOXEJBNKKBSY-UHFFFAOYSA-N
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Description

Contextualization of Fluorescein (B123965) Derivatives as Advanced Fluorescent Probes in Biomedical Research

Fluorescein and its derivatives are among the most widely utilized fluorescent dyes in biomedical research. thermofisher.commedchemexpress.com Their popularity stems from several key photophysical properties, including a high quantum yield, which means they efficiently convert absorbed light into fluorescent light, and strong absorption of light in the visible spectrum, making them compatible with common fluorescence microscopy equipment. thermofisher.comnih.gov These characteristics enable the highly sensitive detection of labeled molecules. thermofisher.com

Fluorescein derivatives have been engineered for a multitude of applications, serving as probes for monitoring pH, detecting specific ions, and labeling proteins and nucleic acids. nih.govresearchgate.netresearchgate.net The ability to chemically modify the core fluorescein structure allows for the creation of a diverse palette of probes with tailored properties for specific research questions. nih.govresearchgate.net For instance, derivatives can be designed to exhibit changes in their fluorescent signal in response to specific biological events, providing dynamic information about cellular environments. nih.gov

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Modulating Bioconjugate Properties for Research Applications

Polyethylene glycol (PEG) linkers are synthetic, water-soluble polymers that play a crucial role in modern biotechnology and drug delivery. purepeg.comcreativepegworks.com When incorporated into bioconjugates—molecules formed by joining two or more molecules, at least one of which is a biomolecule—PEG linkers impart several beneficial properties. purepeg.comthermofisher.com

One of the primary advantages of PEGylation, the process of attaching PEG chains to molecules, is the enhancement of water solubility. creativepegworks.comaxispharm.com This is particularly important for hydrophobic molecules that would otherwise be difficult to work with in aqueous biological systems. axispharm.com Furthermore, PEG linkers can increase the stability of bioconjugates by protecting them from enzymatic degradation and reducing immunogenicity, the tendency to provoke an immune response. purepeg.comaxispharm.com The flexible nature of the PEG chain also acts as a spacer, minimizing steric hindrance between the conjugated molecules and allowing each component to maintain its biological function. broadpharm.com

Role of Amine Functionality in Chemo-selective Bioconjugation Strategies

The terminal amine group (-NH2) on Fluorescein-PEG6-Amine is a key functional group for bioconjugation. Primary amines are nucleophilic and can readily react with a variety of electrophilic groups to form stable covalent bonds. thermofisher.com This reactivity is the foundation of many chemo-selective ligation strategies, which aim to create specific and stable linkages between molecules under mild, biocompatible conditions. nih.gov

A common strategy involves the reaction of amines with N-hydroxysuccinimide (NHS) esters. thermofisher.com NHS esters are highly reactive towards primary amines, forming stable amide bonds. thermofisher.com This reaction is widely used for labeling proteins, as the side chains of lysine (B10760008) residues and the N-terminus of polypeptides present accessible primary amines. thermofisher.com The amine functionality also allows for conjugation to other reactive groups such as carboxylic acids and aldehydes, providing a versatile handle for attaching the fluorescent probe to a wide range of biomolecules and surfaces. broadpharm.comnih.govacs.org

Overview of the Multifaceted Research Utility of this compound in Life Sciences

The combination of a bright fluorophore, a biocompatible linker, and a reactive amine group makes this compound a highly versatile tool in the life sciences. Its applications span various research areas, including:

Fluorescence Microscopy and Cellular Imaging: Labeling specific proteins, antibodies, or other cellular components to visualize their localization and dynamics within cells.

Flow Cytometry: Quantifying and sorting cells based on the presence of fluorescently labeled markers on the cell surface or within the cell.

Drug Delivery Research: Tracking the biodistribution and cellular uptake of drug delivery vehicles, such as nanoparticles or liposomes. axispharm.com

Biosensor Development: Immobilizing the fluorescent probe onto a surface to create a sensor that can detect the binding of specific analytes through changes in fluorescence.

The hydrophilic PEG spacer helps to prevent aggregation and non-specific binding of the labeled biomolecule, leading to improved signal-to-noise ratios in imaging and assay applications. broadpharm.com

Scope and Objectives of a Comprehensive Research Review on this compound

This article provides a detailed examination of the chemical compound this compound. The primary objective is to offer a thorough understanding of its chemical structure, properties, and applications in bioconjugation and bioimaging. The review will systematically cover the individual components of the molecule—the fluorescein fluorophore, the PEG6 linker, and the amine functional group—and then explore how their synergy contributes to its utility in contemporary biomedical research. The article will also present detailed research findings and data to illustrate the practical applications and advantages of this important research tool.

Interactive Data Tables

The following tables provide a summary of the key components and properties of related compounds mentioned in this article.

Table 1: Properties of Fluorescein and its Derivatives

FeatureDescription
FluorophoreFluorescein
Excitation Maximum~494 nm
Emission Maximum~517-520 nm
Key AdvantagesHigh quantum yield, pH sensitivity, well-established chemistry. medchemexpress.comnih.govnih.gov
Common DerivativesFluorescein isothiocyanate (FITC), Carboxyfluorescein (FAM)

Table 2: Characteristics of PEG Linkers in Bioconjugation

PropertyBenefit in Bioconjugation
HydrophilicityIncreases solubility of hydrophobic molecules in aqueous solutions. axispharm.com
BiocompatibilityReduces immunogenicity and toxicity. creativepegworks.combiochempeg.com
FlexibilityActs as a spacer to reduce steric hindrance.
StabilityProtects conjugated molecules from enzymatic degradation. purepeg.comaxispharm.com

Table 3: Common Amine-Reactive Chemistries

ReagentReactive GroupResulting BondKey Features
NHS estersPrimary aminesAmideHighly efficient and stable bond formation. thermofisher.com
IsothiocyanatesPrimary aminesThiourea (B124793)Common for antibody labeling (e.g., FITC). thermofisher.com
AldehydesPrimary aminesImine (reducible to amine)Used in reductive amination for stable C-N bonds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43N3O11S B13721967 Fluorescein-PEG6-Amine

Properties

Molecular Formula

C35H43N3O11S

Molecular Weight

713.8 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea

InChI

InChI=1S/C35H43N3O11S/c36-7-9-42-11-13-44-15-17-46-19-20-47-18-16-45-14-12-43-10-8-37-34(50)38-24-1-4-28-27(21-24)33(41)49-35(28)29-5-2-25(39)22-31(29)48-32-23-26(40)3-6-30(32)35/h1-6,21-23,39-40H,7-20,36H2,(H2,37,38,50)

InChI Key

DRTOXEJBNKKBSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCOCCOCCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Fluorescein Peg6 Amine

Retrosynthetic Approaches and Precursor Selection for the Fluorescein-PEG6-Amine Conjugate

Retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond linking the fluorescein (B123965) core and the PEG6 spacer. This approach reveals two main synthetic pathways originating from different precursor sets.

Pathway 1: Carboxy-Fluorescein and Diamino-PEG The most common strategy involves the coupling of a carboxy-functionalized fluorescein with a heterobifunctional PEG6 linker. The key precursors for this route are:

5(6)-Carboxyfluorescein (B613776): This is a mixture of two regioisomers of fluorescein functionalized with a carboxylic acid group. This carboxyl group provides a reactive handle for amide bond formation.

Mono-protected Diamino-PEG6: A hexaethylene glycol derivative with amino groups at both ends, where one amine is temporarily protected. A frequently used precursor is N-Boc-amino-PEG6-amine (H₂N-(CH₂CH₂O)₆-NHBoc). The tert-butyloxycarbonyl (Boc) group ensures that only one of the amino groups is available to react with the carboxyfluorescein. jenkemusa.com

Pathway 2: Amino-Fluorescein and Carboxy-PEG An alternative route involves reacting an amine-functionalized fluorescein with a PEG6 linker containing a terminal carboxylic acid and a protected amine. The precursors for this pathway would be:

5(6)-Aminofluorescein: Fluorescein modified with a primary amine.

Mono-amino, Mono-carboxy PEG6 with a Protected Amine: A suitable precursor would be Boc-NH-PEG6-COOH . This linker has a carboxylic acid for reaction with the amino-fluorescein and a Boc-protected amine that will become the terminal amine of the final product after deprotection. acs.org

Pathway 1 is often preferred due to the commercial availability and established reactivity of 5(6)-carboxyfluorescein and mono-protected diamino-PEG linkers.

Optimized Reaction Conditions for Directed Synthesis of this compound

The directed synthesis of this compound hinges on the efficient formation of an amide bond, typically achieved through the activation of a carboxylic acid precursor.

The principal reaction in forming the this compound conjugate is amidation. While esterification is a related reaction, the direct and stable linkage between the fluorescein and PEG components is an amide bond.

The amidation is most effectively carried out by converting the carboxylic acid group of 5(6)-carboxyfluorescein into a more reactive intermediate that is susceptible to nucleophilic attack by the primary amine of the PEG linker. A standard and highly efficient method involves the formation of an N-hydroxysuccinimide (NHS) ester . nanocs.netwindows.net

The process occurs in two main steps:

Activation: 5(6)-Carboxyfluorescein is reacted with a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , and N-hydroxysuccinimide (NHS) . EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable Fluorescein-NHS ester. axispharm.com This reaction is typically performed in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). broadpharm.com

Coupling: The activated Fluorescein-NHS ester is then reacted in situ with the mono-protected diamino-PEG linker (e.g., N-Boc-amino-PEG6-amine). The free primary amine of the PEG linker attacks the carbonyl carbon of the NHS ester, displacing the NHS leaving group and forming a stable amide bond. This reaction proceeds efficiently at a neutral to slightly basic pH (7.0-8.5). nanocs.netaxispharm.com

Typical Amidation Reaction Conditions
ParameterConditionPurpose
Solvent Anhydrous Dimethylformamide (DMF)Dissolves reactants and facilitates the reaction.
Coupling Reagents EDC (1.5 eq.), NHS (1.2 eq.)Activates the carboxylic acid for efficient amidation.
Reactants 5(6)-Carboxyfluorescein (1.0 eq.), N-Boc-amino-PEG6-amine (1.1 eq.)Stoichiometric control to favor mono-conjugation.
Base N,N-Diisopropylethylamine (DIPEA) (2-3 eq.)Acts as a non-nucleophilic base to neutralize acids formed.
Temperature Room Temperature (20-25°C)Mild conditions to prevent side reactions and degradation.
Reaction Time 3-24 hoursMonitored by TLC or LC-MS for completion. axispharm.combroadpharm.com

Protecting groups are essential for the selective and directed synthesis of heterobifunctional molecules like this compound. beilstein-journals.orgnih.gov In the primary synthetic route, a protecting group on one of the terminal amines of the PEG linker prevents self-polymerization and ensures that the fluorescein moiety is attached to the correct end.

Protective Group Selection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions (including amidation) and its clean removal under acidic conditions. jenkemusa.com

Deprotection Methodology: Following the successful conjugation of the Boc-protected PEG linker to fluorescein, the Boc group must be removed to yield the final product with a free primary amine. This is achieved through acidolysis.

Reagent: A strong acid, most commonly trifluoroacetic acid (TFA) , is used. jenkemusa.comrsc.org

Solvent: The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) .

Conditions: The reaction is usually carried out at room temperature for 1-2 hours.

Workup: After deprotection, the TFA and solvent are removed under reduced pressure. The resulting amine is often obtained as a TFA salt, which can be used directly or neutralized if required for subsequent applications.

The use of scavengers, such as triisopropylsilane (B1312306) (TIPS), may be included during deprotection to prevent side reactions caused by the tert-butyl cation that is formed as a byproduct. rsc.orgacsgcipr.org

Common Amine Protecting Groups and Deprotection Conditions
Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA in DCM) jenkemusa.com
FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClBase (e.g., 20% piperidine (B6355638) in DMF)
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)

Advanced Purification Techniques for High Purity this compound Isolation

The purification of this compound is critical to remove unreacted starting materials, coupling reagents, and byproducts from the synthesis and deprotection steps. Due to the fluorescent nature of the compound and the physical properties of the PEG chain, chromatographic methods are most effective.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is the gold standard for purifying fluorescently labeled PEG compounds to achieve high purity (>95%). researchgate.net

Stationary Phase: A C18 silica-based column is typically used, which separates compounds based on hydrophobicity.

Mobile Phase: A gradient elution system is employed, commonly using water and acetonitrile (B52724) as the mobile phases. An acidic modifier, such as 0.1% TFA, is often added to both solvents to improve peak shape by protonating the amine and suppressing silanol (B1196071) interactions.

Detection: A UV-Vis detector set to the absorbance maximum of fluorescein (~494 nm) allows for specific detection and fractionation of the desired product.

Flash Column Chromatography: Flash chromatography is a faster, lower-resolution technique suitable for initial purification or for separating less complex mixtures.

Normal-Phase Silica (B1680970) Gel: Standard silica gel can be used, but the acidic nature of silica can lead to strong adsorption and peak tailing of amine-containing compounds. biotage.com To mitigate this, a basic modifier such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521) is often added to the eluent (e.g., 1-2% in a dichloromethane/methanol gradient). reddit.com

Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide better results by creating a more basic environment that minimizes unwanted interactions with the product's amine group. biotage.com

Reverse-Phase Flash Chromatography: This technique uses C18-functionalized silica and is an effective alternative for purifying polar PEGylated compounds. nih.gov

Typical Preparative RP-HPLC Parameters
ParameterSpecification
Column Preparative C18, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5-95% B over 30-40 minutes
Flow Rate 20-50 mL/min (depending on column diameter)
Detection 494 nm

While highly effective for many small organic molecules, recrystallization is generally not suitable for PEGylated compounds like this compound. The inherent polydispersity (even in monodisperse PEG linkers) and the common oil-like or waxy nature of these materials make the formation of a well-ordered crystal lattice difficult.

Controlled Precipitation: Precipitation is a more viable non-chromatographic method for bulk purification or sample concentration. This technique relies on solubility differences.

The crude product is dissolved in a minimal amount of a good solvent (e.g., dichloromethane, methanol).

This solution is then added dropwise into a large volume of a stirred, cold "anti-solvent" in which the product is insoluble (e.g., cold diethyl ether, hexane).

The abrupt change in solvent polarity causes the product to precipitate out of the solution.

The resulting solid or semi-solid can be isolated by filtration or decantation. This process can be repeated to improve purity. Washing the precipitate with the anti-solvent helps remove soluble impurities. nih.gov

Comprehensive Spectroscopic and Analytical Characterization for Structural Confirmation

The definitive structural confirmation of this compound, a compound characterized by the molecular formula C35H43N3O11S and a molecular weight of approximately 713.8 g/mol , is accomplished through a suite of advanced spectroscopic and analytical techniques. rsc.orgresearchgate.netresearchgate.net These methods provide unambiguous evidence of the covalent linkage between the fluorescein moiety and the hexaethylene glycol amine linker, ensuring the compound's identity, purity, and stoichiometric integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Correlation Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed insight into the molecular framework at the atomic level.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of characteristic signals that confirm the presence of both the fluorescein core and the PEG linker. The aromatic region of the spectrum would display complex multiplets corresponding to the protons of the xanthene and phenyl rings of the fluorescein group. The numerous protons of the hexaethylene glycol (PEG6) chain would be evident as a prominent, broad signal in the aliphatic region, typically around 3.6 ppm, a hallmark of the repeating (-O-CH2-CH2-) units. Signals corresponding to the methylene (B1212753) groups adjacent to the amine and the thiourea (B124793) linkage would appear as distinct multiplets, providing clear evidence of the successful conjugation of the two primary components.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. Distinct signals would be observed for the aromatic carbons of the fluorescein moiety, including the characteristic spiro carbon of the xanthene ring. The repeating ethylene (B1197577) glycol units of the PEG6 linker would give rise to a strong signal around 70 ppm. The presence of the thiourea carbon would also be confirmed by a signal in the downfield region of the spectrum.

2D Correlation Techniques: While specific 2D NMR data for this compound is not widely published, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable in assigning the proton and carbon signals unequivocally. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the mapping of the spin systems within the fluorescein and PEG moieties. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive assignment of the carbon skeleton and confirming the covalent linkages between the different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for the constituent moieties of the molecule, as specific experimental data is not readily available in the reviewed literature.

Click to view interactive data table
Functional Group Atom Type Predicted Chemical Shift (ppm)
Fluorescein Aromatic Protons (xanthene, phenyl) 6.5 - 8.2
PEG6 Linker Methylene Protons (-O-CH₂-CH₂-) ~3.6
PEG6 Linker Methylene Protons adjacent to N 2.8 - 3.5
Fluorescein Aromatic Carbons 100 - 160
Fluorescein Spiro Carbon ~83
Fluorescein Carbonyl Carbon ~169
PEG6 Linker Methylene Carbons (-O-CH₂-CH₂-) ~70
Thiourea Carbonyl Carbon (C=S) 180 - 185

Mass Spectrometry (MS) for Molecular Ion Verification and Purity Assessment

Mass spectrometry is an essential analytical tool for the verification of the molecular weight and assessment of the purity of this compound. High-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed.

For this compound (C35H43N3O11S), the expected monoisotopic mass is approximately 713.2673 g/mol . In ESI-MS, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z value of approximately 714.2751. The detection of this ion with high mass accuracy provides strong evidence for the successful synthesis of the target compound. Furthermore, the mass spectrum can be used to assess the purity of the sample by detecting the presence of any unreacted starting materials or by-products.

Table 2: Mass Spectrometry Data for this compound

Click to view interactive data table
Parameter Value Reference
Molecular Formula C₃₅H₄₃N₃O₁₁S rsc.orgresearchgate.netresearchgate.net
Molecular Weight (Average) 713.8 g/mol rsc.orgresearchgate.netresearchgate.net
Monoisotopic Mass (Calculated) 713.2673 g/mol N/A
Expected [M+H]⁺ Ion (m/z) ~714.2751 N/A

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The FT-IR spectrum of the compound would display a combination of the vibrational bands corresponding to the fluorescein core and the PEG-amine linker.

Key expected absorption bands include:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups on the fluorescein moiety.

C-H stretching vibrations for the aromatic rings of fluorescein and the aliphatic chain of the PEG linker, typically observed between 2850 and 3000 cm⁻¹.

The characteristic C=O stretching of the lactone carbonyl group in the fluorescein structure, expected around 1760 cm⁻¹.

Aromatic C=C stretching bands from the fluorescein rings in the 1450-1610 cm⁻¹ region.

A strong C-O-C stretching band from the ether linkages of the PEG chain, typically appearing around 1100 cm⁻¹.

N-H bending vibrations from the amine and thiourea groups in the range of 1550-1650 cm⁻¹.

A C=S stretching vibration from the thiourea linkage, which is expected to appear in the fingerprint region.

The presence of these characteristic bands in the FT-IR spectrum provides qualitative confirmation of the successful incorporation of all the key functional groups within the final molecular structure.

Table 3: Predicted FT-IR Absorption Bands for this compound This table is generated based on typical vibrational frequencies for the functional groups present in the molecule.

Click to view interactive data table
Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3200-3600 (broad) Phenolic O-H Stretching
3100-3400 N-H Stretching
2850-3000 Aromatic & Aliphatic C-H Stretching
~1760 Lactone C=O Stretching
1550-1650 N-H Bending
1450-1610 Aromatic C=C Stretching
~1100 (strong) C-O-C (ether) Stretching

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides a quantitative determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur in this compound, which serves to validate its empirical formula. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula C35H43N3O11S. A close correlation between the experimental and theoretical values confirms the stoichiometric purity of the synthesized compound. For a related compound, Fluorescein-PEG3-Amine (C29H31N3O8S), the reported elemental analysis is C, 59.89%; H, 5.37%; N, 7.22%; O, 22.01%; S, 5.51%. medkoo.com

Table 4: Theoretical Elemental Analysis of this compound (C₃₅H₄₃N₃O₁₁S)

Click to view interactive data table
Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.011 35 420.385 58.90%
Hydrogen H 1.008 43 43.344 6.07%
Nitrogen N 14.007 3 42.021 5.89%
Oxygen O 15.999 11 175.989 24.65%
Sulfur S 32.06 1 32.06 4.49%
Total 713.799 100.00%

Photophysical Characteristics and Spectroscopic Performance of Fluorescein Peg6 Amine in Diverse Research Environments

Determination of Excitation and Emission Maxima in Various Solvents and Physiological Buffers

Fluorescein-PEG6-Amine exhibits characteristic excitation and emission spectra that are influenced by its surrounding environment. The nominal excitation and emission maxima for this compound are approximately 494 nm and 517 nm, respectively broadpharm.combroadpharm.com. However, these values are subject to shifts depending on the polarity and protic nature of the solvent. For instance, the absorption maximum of the parent molecule, fluorescein (B123965), can shift from 484 nm in trifluoroethanol to 520 nm in dimethylsulfoxide, with a corresponding emission shift from 508 nm to 543 nm across the same solvents . The hydrophilic PEG6 (hexaethylene glycol) spacer in this compound is designed to enhance solubility in aqueous media, making its performance in physiological buffers particularly relevant broadpharm.com. In such buffered solutions, the spectral properties are also heavily influenced by pH.

Table 1: Excitation and Emission Maxima of Fluorescein and its Derivatives in Different Environments

Compound Solvent/Buffer Excitation Max (nm) Emission Max (nm)
This compound General 494 517
Fluorescein Ethanol (B145695) 425 515
Fluorescein Basic Ethanol 470 515
FITC-PEG-lipid pH 10.0 Buffer 495 519
Fluorescein Trifluoroethanol 484 508

This table is generated based on available data for this compound and its parent/related compounds to illustrate environmental effects.

Quantitative Analysis of Fluorescence Quantum Yield and its Environmental Dependencies

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For fluorescein and its derivatives, the quantum yield is highly dependent on the solvent environment. The quantum yield of fluorescein in ethanol is reported to be 0.79, while in basic ethanol, it increases to 0.97 . In a 0.1 N NaOH aqueous solution, the quantum yield of fluorescein is approximately 0.925 nih.gov. The presence of salts and proteins in buffer solutions can also impact the quantum yield researchgate.net. The PEG linker in this compound enhances its water solubility, which is a key factor for maintaining a high quantum yield in aqueous and physiological buffers.

Table 2: Fluorescence Quantum Yield of Fluorescein in Various Solvents

Solvent Quantum Yield (Φf)
Ethanol 0.79
Basic Ethanol 0.97
0.1 N NaOH (aq) 0.925
Trifluoroethanol 1.0

This table provides data for the parent fluorescein molecule, which serves as a strong indicator for the expected behavior of this compound.

Fluorescence Lifetime Measurements and Heterogeneity in Solution and Conjugated States

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. This parameter is generally independent of the fluorophore concentration and excitation intensity but can be influenced by the local environment nih.gov. The fluorescence lifetime of fluorescein is approximately 4.0 ns nih.gov. When conjugated to biomolecules, the fluorescence lifetime can change. For example, the lifetime of a fluorescein derivative can be altered when in proximity to certain amino acid residues like tryptophan, which can lead to fluorescence quenching nih.gov. The PEG linker in this compound can help to reduce direct interactions between the fluorophore and the conjugated biomolecule, potentially minimizing significant alterations in the fluorescence lifetime. However, the immediate microenvironment created by the conjugation can still introduce lifetime heterogeneity. Studies on fluorescein derivatives have shown bi-exponential decay kinetics when conjugated to antibodies, indicating the presence of multiple emissive species with different lifetimes nih.gov.

Photostability Assessment under Different Illumination Conditions and Reactive Oxygen Species Challenge

A significant drawback of fluorescein and its derivatives is their susceptibility to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to light nih.govcelljournal.org. The rate of photobleaching is dependent on the intensity of the illumination source and the presence of reactive oxygen species (ROS). The photobleaching of fluorescein is generally not a single-exponential process, suggesting complex photochemical reactions involving triplet states and interactions with molecular oxygen nih.gov. In comparative studies, fluorescein isothiocyanate (FITC) has shown lower photostability than other fluorescent dyes like the Alexa Fluor family nih.govcelljournal.org. For instance, under certain experimental conditions, FITC experienced a reduction in fluorescence of over 20% in just 80 seconds of exposure, while Alexa Fluor 568 fluorescence decreased by about 15% researchgate.net. The PEG chain in this compound may offer some protection against photobleaching by creating a hydrated shell around the fluorophore, but it is not expected to completely eliminate this inherent property of the fluorescein core.

pH-Dependent Fluorescence Intensity and Spectral Shift Characterization

The fluorescence of fluorescein is highly dependent on the pH of the solution. The molecule exists in different ionic forms depending on the pH, with the dianion, which is predominant at alkaline pH, being the most fluorescent species mdpi.com. The pKa values for the equilibria between these forms are approximately 2.1, 4.3, and 6.4 mdpi.com. As the pH decreases from alkaline to acidic, the fluorescence intensity of fluorescein dramatically decreases researchgate.netscispace.com. This pH sensitivity is a key characteristic that can be both an advantage for pH sensing applications and a challenge that requires careful pH control in other experimental setups. For a FITC-PEG-lipid conjugate, the fluorescence intensity was observed to be higher at alkaline-neutral pH and lower at acidic pH, with inflection points in the fluorescence ratio versus pH plot at pH 2.79 and 6.17 researchgate.net. Acidification can also lead to a blue shift in the absorption spectrum of fluorescein derivatives nih.gov.

Table 3: pKa Values of Fluorescein

Equilibrium pKa
Cation/Neutral ~2.1
Neutral/Monoanion ~4.3

Concentration-Dependent Self-Quenching and Aggregation Behavior of the Compound

At high concentrations, fluorescein and its derivatives exhibit self-quenching, a phenomenon where the fluorescence intensity decreases as the concentration of the fluorophore increases. This is often due to the formation of non-fluorescent dimers or energy transfer between fluorophore molecules plos.org. For fluorescein, self-quenching starts to become significant at concentrations around 4 x 10^-4 M researchgate.net. The self-quenching of fluorescein has been attributed to interactions through a fluorescence resonance energy transfer (FRET) mechanism nih.gov. The hydrophilic and flexible PEG6 linker in this compound can help to mitigate aggregation and self-quenching to some extent by increasing the distance between fluorophore moieties, especially when conjugated to macromolecules at high labeling densities. However, at very high local concentrations, self-quenching will still occur.

Investigation of this compound Interactions with Biomolecular Milieus: Quenching and Enhancement Mechanisms

The fluorescence of this compound can be modulated by its interactions with the surrounding biomolecular environment. Fluorescence quenching can occur through various mechanisms, including collisional quenching, formation of ground-state complexes, and energy transfer mdpi.com. For instance, the fluorescence of fluorescein can be quenched by proximity to certain amino acid residues like tryptophan nih.gov. Conversely, fluorescence enhancement can also be observed. The local environment can alter the quantum yield of the fluorophore. For example, the clustering of PEG molecules around a fluorescent protein has been shown to create a microenvironment with a higher local refractive index, leading to enhanced fluorescence emission nih.gov. The interaction of the fluorophore with metallic nanostructures can also lead to either fluorescence enhancement or quenching, depending on the distance between the molecule and the particle ethz.chresearchgate.netaps.org. The amine group on this compound provides a reactive handle for conjugation to biomolecules, and the nature of the resulting microenvironment will ultimately dictate the final fluorescence output.

Fluorescence Anisotropy Measurements for Rotational Dynamics and Conjugate Rigidity Assessment

Fluorescence anisotropy is a powerful ratiometric technique used to investigate the rotational dynamics of fluorescent molecules in solution. By measuring the change in the polarization of emitted light relative to the excitation light, fluorescence anisotropy provides insights into the size, shape, and rigidity of fluorescently labeled conjugates and their interactions with other molecules. For this compound, this technique is particularly valuable for assessing how the rotational motion of the fluorescein fluorophore is affected by its conjugation to other molecules and the flexibility of the hexaethylene glycol (PEG6) linker.

The fundamental principle of fluorescence anisotropy lies in the photoselection of fluorophores by polarized light. When a population of fluorescent molecules is excited with plane-polarized light, only those molecules with their absorption transition dipole moment aligned with the polarization plane of the light are preferentially excited. If these molecules remain stationary between excitation and emission, the emitted light will also be polarized. However, in a solution, molecules undergo rotational diffusion (Brownian motion), which causes them to reorient during the fluorescence lifetime (the brief period between absorption and emission). This rotational motion leads to a depolarization of the emitted light.

The degree of depolarization is quantified by measuring the fluorescence anisotropy (r), which is calculated from the intensities of the emitted light polarized parallel (I∥) and perpendicular (I⟂) to the plane of the polarized excitation light:

r = (I∥ - G * I⟂) / (I∥ + 2 * G * I⟂)

Where 'G' is an instrument-specific correction factor.

The measured anisotropy is inversely related to the rotational mobility of the fluorophore. A small, rapidly tumbling molecule like free this compound in a low-viscosity solvent will exhibit significant rotational diffusion during its fluorescence lifetime, resulting in a low anisotropy value. Conversely, when the conjugate binds to a large macromolecule, such as a protein or antibody, its rotational motion is significantly constrained. This reduction in tumbling speed leads to a higher anisotropy value. moleculardevices.com This change in anisotropy upon binding is the basis for numerous applications in research, including the determination of binding affinities and kinetics. edinst.comwikipedia.org

Rotational Dynamics and Environmental Factors

The rotational dynamics of this compound are sensitive to several environmental factors, primarily the viscosity of the solvent and the temperature. The relationship between fluorescence anisotropy (r), the fluorescence lifetime (τ), and the rotational correlation time (θ) is described by the Perrin equation:

r = r₀ / (1 + τ/θ)

where r₀ is the fundamental or intrinsic anisotropy of the fluorophore in the absence of rotational motion (the theoretical maximum is 0.4 for fluorescein). wikipedia.org

The rotational correlation time (θ) is a measure of the average time it takes for a molecule to rotate by one radian and is directly proportional to the viscosity (η) and the hydrodynamic volume (V) of the rotating molecule, and inversely proportional to the temperature (T):

θ = ηV / (kT)

where k is the Boltzmann constant.

As shown by these relationships, an increase in solvent viscosity or a decrease in temperature will increase the rotational correlation time, thereby slowing down the molecule's tumbling and resulting in a higher measured fluorescence anisotropy. preprints.org This principle is illustrated in the following data, which shows the effect of temperature on the fluorescence anisotropy of fluorescein in solution.

Temperature (°C)Fluorescence Anisotropy (r) of Fluorescein
250.035
350.030
450.026
550.022

This table demonstrates the inverse relationship between temperature and fluorescence anisotropy for a fluorescein solution. As temperature increases, the rotational motion of the fluorophore becomes faster, leading to greater depolarization and a lower anisotropy value. shimadzu.com

Assessment of Conjugate Rigidity and the "Propeller Effect"

This phenomenon is sometimes referred to as the "propeller effect," where the fluorophore can rotate or "wobble" at the end of the linker. nih.gov This independent motion can lead to depolarization of the emitted light, resulting in a lower-than-expected anisotropy value, even when the conjugate is bound to a very large, slowly tumbling partner. The extent of this effect depends on the length and flexibility of the linker. Longer PEG chains generally allow for more independent motion of the fluorophore. nih.gov

For this compound, the six-unit ethylene (B1197577) glycol chain offers a balance between providing a spacer and maintaining a degree of rigidity. However, when precise measurements of the global rotational dynamics of a large protein are required, the potential for independent fluorophore motion must be considered. In such cases, comparing the anisotropy of conjugates with different linker lengths can help to dissect the contributions of local fluorophore rotation versus global macromolecular tumbling.

The utility of fluorescence anisotropy is clearly demonstrated in binding assays. The following table presents hypothetical data from a typical protein-binding experiment using a fluorescein-labeled ligand like this compound.

State of this compoundTypical Molecular Weight (Da)Expected Rotational MotionResulting Fluorescence Anisotropy (r)
Free in solution~714FastLow (~0.02 - 0.05)
Bound to a small protein~25,000SlowerIntermediate (~0.10 - 0.18)
Bound to a large antibody~150,000Very SlowHigh (~0.20 - 0.30)

This table illustrates the principle of using fluorescence anisotropy to monitor binding events. As the effective size of the fluorescent conjugate increases upon binding to larger molecules, its rotational motion slows, leading to a significant and measurable increase in fluorescence anisotropy. nih.gov

Bioconjugation Chemistry and Strategic Coupling of Fluorescein Peg6 Amine with Biomolecules and Materials

Amine-Reactive Linkage Chemistries for Diverse Substrate Functionalization

The primary amine group of Fluorescein-PEG6-Amine is a versatile handle for a variety of conjugation chemistries, allowing for its attachment to a wide range of substrates. The choice of chemistry depends on the available functional groups on the target molecule.

Carbodiimide (B86325) (EDC/NHS) Coupling for Carboxyl-Containing Targets

For biomolecules and materials bearing carboxyl groups (-COOH), such as proteins with exposed aspartic and glutamic acid residues or carboxylated surfaces, carbodiimide chemistry is a widely employed conjugation strategy. broadpharm.commedkoo.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. researchgate.netthermofisher.com This intermediate is susceptible to hydrolysis, which can be minimized by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. thermofisher.comthermofisher.com NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine of this compound to create a stable amide bond. thermofisher.com This two-step process enhances the efficiency and specificity of the conjugation reaction. researchgate.netthermofisher.com

Table 1: Key Components in EDC/NHS Coupling

Component Function
This compound Provides the fluorescent label and a primary amine for conjugation.
Carboxyl-containing Target The biomolecule or material to be labeled.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Activates carboxyl groups to form a reactive intermediate. researchgate.net
NHS (N-hydroxysuccinimide) Stabilizes the activated carboxyl group, increasing reaction efficiency. thermofisher.com

Succinimidyl Ester (NHS-ester) Reactivity with Primary Amine Groups

When the target molecule itself possesses a primary amine, a common approach involves the use of a heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester. nih.gov These reagents react with the primary amine on the target molecule to form a stable amide bond. thermofisher.com In a subsequent step, the other end of the crosslinker, which now displays a different reactive group, can be coupled to this compound. This method provides a versatile strategy for linking this compound to amine-containing molecules. The reaction between an NHS ester and a primary amine is highly efficient at a slightly alkaline pH (typically 7.2-8.5). thermofisher.comlumiprobe.com

Isothiocyanate and Activated Carbonate Derivatization Reactions

Fluorescein (B123965) isothiocyanate (FITC) has historically been a popular reagent for labeling primary amines. thermofisher.com The isothiocyanate group (-N=C=S) reacts with primary amines to form a stable thiourea (B124793) linkage. While effective, the resulting thiourea bond is generally considered less stable than the amide bond formed from NHS ester reactions.

Activated carbonates, such as those formed with p-nitrophenyl chloroformate, can also be used to create reactive intermediates for coupling with amines. These carbonates react with the primary amine of this compound to form a carbamate (B1207046) linkage.

Bioorthogonal Click Chemistry Adaptations (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

For highly specific and efficient labeling, particularly in complex biological environments, bioorthogonal click chemistry offers a powerful approach. cellmosaic.com This involves introducing a bioorthogonal functional group, such as an azide (B81097) or a strained alkyne, onto either the this compound or the target molecule.

One prominent example is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orgmagtech.com.cn In this reaction, a cyclooctyne (B158145) derivative (a strained alkyne) reacts specifically with an azide to form a stable triazole linkage without the need for a cytotoxic copper catalyst. magtech.com.cnnih.gov For instance, this compound can be modified to bear a terminal azide group. This "clickable" fluorescein derivative can then be reacted with a biomolecule that has been engineered or chemically modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). medchemexpress.comlumiprobe.com This strategy allows for highly selective labeling with minimal off-target reactions. nih.gov

Optimization of Reaction Parameters for Maximizing Conjugation Yields and Selectivity

Achieving high yields and selective conjugation requires careful optimization of several reaction parameters. The inherent complexities of working with large biomolecules, which often have multiple potential reaction sites, necessitate a more nuanced approach than standard organic synthesis. cellmosaic.comcharlotte.edu

Stoichiometric Ratios and Reagent Concentration Effects

The molar ratio of this compound to the target molecule is a critical parameter influencing the degree of labeling. cellmosaic.com In contrast to conventional chemical reactions where equimolar amounts might be used, bioconjugation often employs a molar excess of the labeling reagent to drive the reaction towards completion, especially when the target biomolecule is present in low concentrations. cellmosaic.com For protein labeling, a 5- to 10-fold molar excess of an NHS ester-activated fluorescein derivative is often recommended to ensure efficient labeling.

However, using a large excess of the labeling reagent can sometimes lead to multiple labeling events on a single biomolecule, which may or may not be desirable depending on the application. charlotte.edu Therefore, the optimal stoichiometric ratio must be determined empirically for each specific conjugation pair.

Table 2: Impact of Reagent Concentration on Conjugation

Parameter Effect on Reaction Research Finding Citation
Low Biomolecule Concentration May require higher reaction rate constants for effective conjugation. Concentrating biomolecules before reaction can improve the rate. cellmosaic.com
High Reagent Concentration Can lead to faster reaction rates and higher yields. Fast cysteine conjugation can be achieved at low micromolar concentrations. nih.gov
Excess Labeling Reagent Drives the reaction to completion, increasing labeling efficiency. A 5-10 fold molar excess of NHS-ester is recommended for protein labeling.
Increased Protein and Ligand Concentration Can result in greater bioconjugate yields. Studies have shown a positive correlation between concentration and yield. researchgate.net

Selection of Optimal pH and Buffer Systems for Bioconjugation Reactions

The efficiency of the coupling reaction involving the primary amine of this compound is critically dependent on the pH of the reaction medium. The primary amine group (-NH2) must be in a deprotonated, nucleophilic state to effectively react with electrophilic functional groups on target biomolecules, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.

The choice of buffer system is equally crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with reactions targeting amine-reactive sites, as they will compete with the this compound for the reactive sites on the biomolecule. thermofisher.com Suitable non-amine-containing buffers for these conjugation reactions include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer. thermofisher.com

Table 1: Recommended Buffer Systems and pH for this compound Conjugation

Buffer SystemRecommended pH RangeSuitability Notes
Phosphate-Buffered Saline (PBS)7.2 - 8.0Widely used, but phosphate (B84403) can sometimes interfere with downstream applications.
Borate Buffer8.0 - 9.0Often considered optimal for NHS ester reactions. thermofisher.com
Carbonate/Bicarbonate Buffer8.5 - 9.5Effective for maintaining alkaline conditions.
HEPES Buffer7.0 - 8.0A good alternative to PBS, particularly when phosphate is a concern.

Temperature and Reaction Duration Optimization for Specific Conjugation Targets

The temperature and duration of the bioconjugation reaction are critical parameters that must be optimized for each specific target molecule to maximize conjugation efficiency while preserving the biological activity and structural integrity of the biomolecule.

For many standard protein labeling reactions with amine-reactive dyes, a reaction time of 1 to 4 hours at room temperature is often sufficient. Alternatively, the reaction can be carried out overnight at 4°C. The lower temperature can be beneficial for sensitive proteins that may lose activity or stability at room temperature over extended periods. For instance, when conjugating to antibodies, a common starting point is a 1-2 hour incubation at room temperature or at 4°C.

The optimal reaction time is also influenced by the concentration of the reactants. Higher concentrations of both the this compound and the target biomolecule will generally lead to faster reaction rates. The specific reactivity of the functional group on the target molecule also plays a role. For example, the reaction of the amine with an isothiocyanate group to form a thiourea linkage may require different optimization compared to the reaction with an NHS ester to form an amide bond.

Table 2: General Guidelines for Temperature and Duration in Bioconjugation

Conjugation TargetTypical TemperatureTypical DurationKey Considerations
Stable Proteins (e.g., BSA)Room Temperature (20-25°C)1 - 2 hoursMonitor for precipitation at higher concentrations.
Antibodies (e.g., IgG)4°C or Room Temperature2 - 4 hours or overnight at 4°CLower temperatures are often preferred to maintain antibody integrity.
PeptidesRoom Temperature (20-25°C)30 minutes - 2 hoursGenerally more stable than larger proteins, allowing for faster reactions.
Amine-functionalized surfacesRoom Temperature (20-25°C)1 - 12 hoursReaction time can be extended to ensure sufficient surface density.

It is imperative to perform pilot experiments to determine the ideal conditions for a specific application, often by varying the molar ratio of the dye to the target, the reaction time, and the temperature, and then analyzing the resulting conjugate to determine the degree of labeling and the retention of biological function.

Advanced Characterization Techniques for Confirming Conjugation Products and Labeling Efficiency

Following the bioconjugation reaction, it is essential to employ a suite of analytical techniques to confirm the successful formation of the this compound conjugate, assess its purity, and determine the efficiency of the labeling process.

Gel Electrophoresis (e.g., SDS-PAGE, Native PAGE) and Western Blot Analysis

Gel electrophoresis is a fundamental technique for the qualitative analysis of protein conjugates. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. researchgate.net When a protein is successfully conjugated with this compound, its molecular weight increases. This results in a shift in the electrophoretic mobility, with the conjugate band appearing higher on the gel compared to the unconjugated protein. The fluorescence of the fluorescein moiety allows for direct visualization of the conjugate on the gel using a UV transilluminator or a fluorescence imager, even before any protein staining. acs.orgtandfonline.com

Native PAGE, which separates proteins based on their size, shape, and charge, can also be used to assess conjugation. Changes in the native conformation or charge of the protein upon conjugation can lead to altered mobility.

Western blotting combines the separation power of gel electrophoresis with the specificity of antibody-based detection. nih.gov After transferring the separated proteins from the gel to a membrane (such as nitrocellulose or PVDF), the fluorescently labeled protein can be directly detected using a fluorescence imaging system. jacksonimmuno.com Alternatively, if the target protein is being detected with a primary antibody, a fluorescently labeled secondary antibody can be used, and the co-localization of the signals can confirm the identity of the conjugated protein. tandfonline.com This technique is particularly useful for confirming the conjugation to a specific protein within a complex mixture. rockland.com

Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) for Conjugate Size Verification

Size Exclusion Chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic radius. lcms.cz This technique is highly effective for separating the fluorescently labeled conjugate from the unreacted dye and the unconjugated biomolecule. nanocs.net The addition of the this compound moiety increases the size of the biomolecule, causing it to elute earlier from the SEC column than its unconjugated counterpart. chromatographyonline.comacs.org By calibrating the column with molecular weight standards, SEC can provide an estimation of the molecular weight of the conjugate and assess the heterogeneity of the sample.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. nih.govresearchgate.net DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. plos.org Successful conjugation of this compound to a biomolecule will result in an increase in its hydrodynamic diameter, which can be readily detected by DLS. rsc.orgacs.org This technique is particularly useful for monitoring the conjugation process in real-time and for detecting the formation of any aggregates.

Table 3: Comparison of SEC and DLS for Conjugate Analysis

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume as molecules pass through a porous matrix. Molecular weight estimation, separation of conjugate from reactants, assessment of purity and aggregation. lcms.czchromatographyonline.comHigh resolution, quantitative, allows for fraction collection.Can be influenced by molecule-matrix interactions, requires specific mobile phases.
Dynamic Light Scattering (DLS) Measurement of size based on the Brownian motion of particles in solution. nih.govAverage hydrodynamic diameter, size distribution, detection of aggregates. rsc.orgRapid, non-invasive, requires small sample volume. researchgate.netSensitive to dust and large aggregates, provides an intensity-weighted average size.

Spectrophotometric Quantification of Dye-to-Biomolecule Labeling Ratios

A critical parameter for characterizing a bioconjugate is the degree of labeling (DOL), also referred to as the dye-to-protein ratio or F/P ratio. This value represents the average number of fluorescein molecules conjugated to each biomolecule. The DOL can be determined using spectrophotometry by measuring the absorbance of the purified conjugate at two specific wavelengths. thermofisher.comnih.gov

The protein concentration is typically determined by measuring the absorbance at 280 nm (A280). However, the fluorescein dye also absorbs light at this wavelength. Therefore, a correction factor is needed to account for the dye's contribution to the A280 reading. The concentration of the fluorescein dye is determined by measuring the absorbance at its maximum absorption wavelength (λmax), which is approximately 494 nm for fluorescein. broadpharm.commirusbio.com

The degree of labeling is calculated using the Beer-Lambert law and the following general formula:

Molarity of Protein = [A280 - (Amax × CF)] / ε_protein

Molarity of Dye = Amax / ε_dye

DOL = Molarity of Dye / Molarity of Protein

Where:

A280 is the absorbance of the conjugate at 280 nm.

Amax is the absorbance of the conjugate at the λmax of fluorescein (~494 nm).

CF is the correction factor (A280 of the free dye / Amax of the free dye). For fluorescein, this is approximately 0.32. mirusbio.com

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax (for fluorescein, this is approximately 68,000 M⁻¹cm⁻¹ at 494 nm). mirusbio.com

Accurate determination of the DOL is essential for ensuring the reproducibility of experiments and for understanding the functional consequences of labeling. aatbio.com

Mass Spectrometry-Based Characterization of Conjugates (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) provides a highly accurate determination of the molecular weight of the bioconjugate, thereby confirming the success of the conjugation and revealing the distribution of labeled species. ohiolink.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful technique for analyzing the molecular weight of large biomolecules. oup.com The mass spectrum of the conjugate will show a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of a single this compound molecule. This allows for the determination of the number of dye molecules attached to each biomolecule. Labeling peptides with fluorescent tags has also been shown to enhance signal intensities in MALDI-MS. nih.govacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of bioconjugates. acs.orgacs.org ESI-MS can provide high-resolution mass data, allowing for the precise determination of the molecular weight of the intact conjugate. deepdyve.com When coupled with liquid chromatography (LC-MS), it can separate different labeled species before mass analysis. enovatia.com Furthermore, by employing tandem mass spectrometry (MS/MS), the conjugate can be fragmented, and the resulting peptide fragments analyzed to identify the specific amino acid residues (e.g., lysine) that have been modified with the this compound. acs.orgnih.gov

Applications of Fluorescein Peg6 Amine in Advanced Biological and Biomedical Research Methodologies

Cellular and Subcellular Localization Studies Using Advanced Fluorescence Microscopy Techniques

The ability to visualize the precise location of molecules within cells is fundamental to understanding their function. Fluorescein-PEG6-Amine can be conjugated to various targeting moieties, such as antibodies or small molecules, to enable the visualization of specific cellular and subcellular structures.

Live-cell imaging allows for the study of dynamic cellular processes in real-time. merckmillipore.com For these applications, this compound can be conjugated to molecules that target specific cellular components without compromising cell viability. For instance, it can be attached to antibodies that recognize cell surface receptors or to small molecules that bind to intracellular targets.

A typical live-cell imaging protocol involving a this compound conjugate would involve the following steps:

Probe Preparation: Covalent conjugation of this compound to a targeting molecule (e.g., a Fab fragment specific for a plasma membrane protein).

Cell Culture: Seeding of cells on a suitable imaging dish or slide.

Labeling: Incubation of the live cells with the fluorescently labeled probe under physiological conditions (e.g., 37°C, 5% CO2).

Washing: Removal of unbound probe to reduce background fluorescence.

Imaging: Visualization of the labeled cells using a fluorescence microscope equipped with appropriate filters for fluorescein (B123965). Time-lapse imaging can be performed to track the movement and localization of the target molecule over time.

The data obtained from such experiments can provide insights into protein trafficking, receptor internalization, and other dynamic cellular events.

Table 1: Representative Data from a Live-Cell Imaging Experiment Tracking Receptor Dynamics This table presents hypothetical data to illustrate the potential findings from a live-cell imaging study using a this compound labeled antibody against a cell surface receptor.

Time Point (minutes) Cellular Localization of Fluorescence Average Fluorescence Intensity at Plasma Membrane (Arbitrary Units)
0 Predominantly at the plasma membrane 1500
5 Appearance of small fluorescent puncta in the cytoplasm 1200
15 Increased number and size of cytoplasmic puncta 800

Fixed-cell staining is employed to preserve cellular structures and obtain high-resolution snapshots of molecular localizations. In this context, this compound can be conjugated to antibodies for use in immunofluorescence (IF) assays. The primary amine group on the probe can be reacted with an activated carboxyl group on an antibody to form a stable amide bond.

A general protocol for immunofluorescence using a this compound labeled antibody would include:

Cell Fixation: Treatment of cells with a cross-linking agent like paraformaldehyde to preserve cellular architecture.

Permeabilization: Use of a detergent (e.g., Triton X-100) to create pores in the cell membrane, allowing the antibody to access intracellular targets.

Blocking: Incubation with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

Primary Antibody Incubation: Application of an unlabeled primary antibody that specifically binds to the target protein.

Secondary Antibody Incubation: Application of a this compound labeled secondary antibody that recognizes the primary antibody.

Washing and Mounting: Removal of unbound antibodies and mounting of the sample for microscopy.

This technique provides a robust method for visualizing the distribution of specific proteins within the intricate architecture of the cell.

To visualize specific organelles, this compound can be conjugated to molecules that have a natural affinity for these subcellular compartments. mdpi.com For example, it can be attached to peptides or small molecules known to accumulate in the mitochondria, lysosomes, or endoplasmic reticulum.

One strategy for targeting lysosomes involves conjugating this compound to a molecule containing a morpholine (B109124) moiety. nih.gov The morpholine group is a lysosomotropic amine, which becomes protonated in the acidic environment of the lysosome, leading to its accumulation. nih.gov Similarly, conjugation to a triphenylphosphonium (TPP) cation can direct the fluorescent probe to the mitochondria due to the negative membrane potential of this organelle. nih.gov

Table 2: Examples of Targeting Moieties for Organelle-Specific Visualization

Target Organelle Targeting Moiety Example Principle of Targeting
Mitochondria Triphenylphosphonium (TPP) Accumulation driven by the negative mitochondrial membrane potential. nih.gov
Lysosomes Morpholine Protonation and trapping in the acidic environment of the lysosome. nih.gov

Development of Fluorescent Tracers for Molecular Transport and Trafficking Dynamics Research

The movement of molecules into, out of, and within cells is a fundamental process that can be studied using fluorescent tracers. This compound can be attached to various cargo molecules, such as proteins, lipids, or nanoparticles, to track their transport and trafficking pathways.

Endocytosis is the process by which cells internalize molecules from their external environment, while exocytosis is the process of releasing molecules from the cell. nih.gov To study these pathways, this compound can be conjugated to a molecule of interest or a nanoparticle. The uptake of the fluorescently labeled cargo can then be monitored over time using fluorescence microscopy.

For instance, to study the endocytosis of a specific protein, the protein can be labeled with this compound and incubated with live cells. The internalization of the fluorescently labeled protein can be observed as the appearance of fluorescent vesicles within the cytoplasm. The intensity and number of these vesicles can be quantified to determine the rate of endocytosis. Conversely, cells can be loaded with the fluorescent tracer, and its subsequent release into the extracellular medium can be measured to study exocytosis. nih.gov

Once internalized, molecules are often transported within the cell in membrane-bound vesicles. The movement of these vesicles along the cytoskeleton can be tracked using live-cell imaging of a this compound labeled cargo. Advanced microscopy techniques, such as total internal reflection fluorescence (TIRF) microscopy, can be used to visualize vesicles near the plasma membrane with high signal-to-noise ratio.

By co-labeling different populations of vesicles with distinct fluorophores, it is possible to monitor their interaction and fusion. While this compound would serve as one color, another probe with different spectral properties could be used to label a second population of vesicles. The merging of the two fluorescent signals would indicate a fusion event.

Table 3: Summary of Compound Names

Compound Name
This compound
Polyethylene (B3416737) glycol
Paraformaldehyde
Triton X-100
Bovine serum albumin
Triphenylphosphonium

Receptor-Ligand Binding Affinity and Kinetics Investigations through Fluorescent Conjugates

The study of receptor-ligand interactions is fundamental to understanding cellular signaling and is a cornerstone of drug discovery. Fluorescent conjugates created with this compound provide a non-radioactive, highly sensitive means to quantify these interactions.

Synthesis and Characterization of Fluorescent Ligands for Receptor Binding Assays

The synthesis of a fluorescent ligand using this compound typically involves a nucleophilic acyl substitution reaction. The primary amine of the fluorescein derivative acts as a nucleophile, attacking an electrophilic carbonyl group, such as a carboxylic acid or an activated N-hydroxysuccinimide (NHS) ester, on the target ligand (e.g., a peptide, small molecule, or protein). This reaction, often performed in a slightly basic buffer (pH 8.5), forms a stable, covalent amide bond. thermofisher.com

Following synthesis, the fluorescent conjugate must be rigorously characterized to ensure its suitability for binding assays.

Purification: High-Performance Liquid Chromatography (HPLC) is used to separate the labeled ligand from unreacted starting materials. researchgate.net

Identity Confirmation: Mass Spectrometry (MS) is employed to confirm the covalent attachment of the this compound by verifying that the molecular weight of the conjugate matches the expected value. acs.orgnih.govaltabioscience.com

Purity Analysis: Analytical HPLC confirms the purity of the final product, ensuring that subsequent binding data is attributable to the fluorescent conjugate. researchgate.net

Quantification: The concentration and degree of labeling can be determined using UV-Visible spectrophotometry by measuring the absorbance of the fluorescein tag.

Quantitative Binding Assays (e.g., Fluorescence Polarization, FRET-based Receptor Assays)

Once synthesized and characterized, these fluorescent ligands are instrumental in various quantitative binding assays.

Fluorescence Polarization (FP): This technique is a powerful, homogeneous method for measuring molecular interactions in real-time. bpsbioscience.combmglabtech.commoleculardevices.com The principle relies on the rotational speed of the fluorescent molecule. celtarys.com A small, fluorescently-labeled ligand, such as one made with this compound, tumbles rapidly in solution when unbound, resulting in the emission of depolarized light when excited with plane-polarized light. bpsbioscience.com Upon binding to a much larger receptor protein, the rotational motion of the complex slows dramatically. moleculardevices.comceltarys.com This slower tumbling results in the emission of light that remains highly polarized. The change in polarization is directly proportional to the fraction of bound ligand, allowing for the determination of binding affinity (K_d). moleculardevices.com FP is particularly well-suited for high-throughput screening (HTS) in a competitive format, where unlabeled compounds compete with the fluorescent ligand for binding to the receptor, causing a measurable decrease in polarization. bmglabtech.com

Table 1: Representative data from a Fluorescence Polarization (FP) direct binding assay to determine the dissociation constant (K_d) of a fluorescently labeled ligand for its receptor.
Receptor Concentration (nM)Fluorescence Polarization (mP)Standard Deviation (mP)
0553.1
1894.5
51655.2
102106.1
252757.3
503156.8
1003407.0
2003556.5

FRET-based Receptor Assays: Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for studying molecular interactions. bpsbioscience.comresearchgate.net FRET occurs when two fluorophores, a "donor" and an "acceptor," are in close proximity (typically 1-10 nm). pcbis.fr Energy from the excited donor is non-radiatively transferred to the acceptor, causing the acceptor to fluoresce. bpsbioscience.compcbis.fr In a receptor-ligand binding assay, the receptor might be labeled with a donor fluorophore (e.g., a fluorescent protein) and the ligand conjugated with an acceptor like this compound. When the ligand binds to the receptor, FRET occurs, leading to a decrease in donor emission and an increase in acceptor emission, providing a direct measure of binding. pcbis.frresearchgate.net

Enzymatic Activity Profiling and Inhibitor Screening Using Fluorescent Substrates

Fluorescently labeled substrates are indispensable tools for studying enzyme kinetics and for screening potential inhibitors. mdpi.com They offer a sensitive and continuous method for monitoring enzyme activity in real-time. nih.govresearchgate.net

Design and Synthesis of Fluorescent Substrates for Proteases, Kinases, and Phosphatases

The design of a fluorescent substrate hinges on creating a molecule that is specifically recognized and modified by the enzyme of interest, leading to a change in fluorescence.

Proteases: For proteases, a common strategy is to synthesize a peptide containing the specific cleavage sequence for the target enzyme. This peptide is dually labeled, with this compound on one side of the cleavage site and a quencher molecule on the other. In the intact peptide, the quencher suppresses the fluorescence of the fluorescein. Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence intensity. nih.govbiosyntan.de

Kinases and Phosphatases: Designing substrates for kinases (which add phosphate (B84403) groups) and phosphatases (which remove them) can be more complex. kinasebiotech.commdpi.com One approach involves a FRET-based system where a fluorescein-labeled peptide substrate undergoes a conformational change upon phosphorylation or dephosphorylation. This change alters the distance to a second fluorophore or quencher, modulating the FRET signal. Another strategy uses phosphospecific antibodies labeled with a FRET partner, which only bind to the substrate after it has been modified by a kinase, thereby bringing the FRET pair into proximity. For phosphatases, substrates like fluorescein monophosphate can be used, where enzymatic cleavage releases the highly fluorescent fluorescein molecule. nih.gov

Real-Time Kinetic Measurements of Enzyme Activity

Fluorogenic substrates enable the continuous monitoring of enzymatic reactions. mdpi.com The rate of increase in fluorescence is directly proportional to the rate of product formation. researchgate.net By recording the fluorescence intensity over time, a reaction progress curve is generated. The initial velocity (v) of the reaction can be determined from the initial linear portion of this curve. jasco-global.com

To determine key kinetic parameters, this process is repeated across a range of substrate concentrations. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation. jasco-global.comnih.gov This analysis yields the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme-substrate affinity, and the maximum reaction velocity (V_max), from which the catalytic rate constant (k_cat) can be derived. jasco-global.comnih.gov

Table 2: Example kinetic data for an enzyme assay using a fluorogenic substrate. Initial reaction velocities are measured at various substrate concentrations to determine Michaelis-Menten parameters.
Substrate Concentration (µM)Initial Velocity (RFU/min)
0.515.2
1.028.9
2.559.1
5.088.4
10.0120.5
20.0145.3
40.0160.7
80.0165.1

Nucleic Acid Labeling and Hybridization Probes for Genetic Research

Fluorescein-labeled oligonucleotides are fundamental tools for detecting and quantifying specific DNA and RNA sequences. Fluorescein is one of the most common fluorophores used for this purpose due to its high quantum yield and good water solubility. stratech.co.uk

This compound can be conjugated to synthetic oligonucleotides that have been modified to incorporate a reactive functional group, such as an NHS ester. aatbio.com The amine on the fluorescein reagent reacts with the NHS ester on the oligonucleotide to form a stable amide linkage. thermofisher.comaatbio.com This post-synthesis labeling strategy is highly efficient. oup.com

These labeled oligonucleotides are then used as hybridization probes in a variety of molecular biology applications.

Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore (like fluorescein) at one end and a quencher at the other. oup.comsnu.ac.krresearchgate.net In the absence of a target, the hairpin structure holds the fluorophore and quencher in close proximity, resulting in quenched fluorescence. researchgate.net Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore from the quencher and causing a significant increase in fluorescence. oup.comresearchgate.net

FRET Probes: In another design, two separate probes are designed to bind to adjacent sequences on a target nucleic acid. One probe is labeled with a donor fluorophore (e.g., Fluorescein) and the second with an acceptor. FRET only occurs when both probes are bound to the target, bringing the donor and acceptor close together. oup.comnih.gov This dual-probe system provides high specificity for target detection.

Oligonucleotide Functionalization for Fluorescent In Situ Hybridization (FISH) and Quantitative PCR

The primary amine group of this compound allows for its straightforward conjugation to oligonucleotides, which are fundamental tools in molecular biology. This functionalization is pivotal for techniques such as fluorescent in situ hybridization (FISH) and quantitative polymerase chain reaction (qPCR).

In FISH, fluorescently labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells and tissues. nih.govnih.gov The covalent attachment of this compound to these probes enables the visualization of target nucleic acids under a fluorescence microscope. The brightness and photostability of the fluorescein moiety contribute to the generation of strong and reliable signals. nih.gov Multilabeled FISH approaches, where probes are tagged with multiple fluorophores, can further enhance signal intensity, which is particularly beneficial for detecting low-abundance targets. nih.govresearchgate.net

For qPCR, probes are often labeled with a fluorophore and a quencher. The amine group on this compound can be utilized to attach the fluorescein fluorophore to the probe. The fluorescence is quenched until the probe hybridizes to the target sequence and is subsequently cleaved by the polymerase, leading to an increase in fluorescence that is proportional to the amount of amplified DNA.

TechniqueRole of this compoundKey Advantages
Fluorescent In Situ Hybridization (FISH)Covalently labels oligonucleotide probes for the visualization of specific DNA/RNA sequences.Bright and stable fluorescence for strong signal detection. nih.gov
Quantitative PCR (qPCR)Serves as the fluorescent reporter in TaqMan or other hydrolysis probes.Enables real-time monitoring of DNA amplification.

DNA/RNA Aptamer Conjugation for Target Detection

Aptamers are single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. nih.gov The ability to chemically synthesize and modify aptamers makes them attractive alternatives to antibodies in various applications, including diagnostics and therapeutics. nih.gov

The amine group of this compound provides a convenient handle for conjugating the fluorophore to DNA or RNA aptamers. taylorfrancis.com These fluorescently labeled aptamers can then be used as probes for the detection and quantification of their specific targets, which can range from small molecules to proteins and even whole cells. nih.gov For instance, a fluorescein-labeled aptamer could be used in a fluorescence-based assay to detect the presence of a specific biomarker in a biological sample. The binding of the aptamer to its target can lead to a change in the fluorescent signal, which can be measured to determine the concentration of the target. google.com The use of a PEG linker can also improve the accessibility of the aptamer to its target by reducing steric hindrance. mdpi.com

Functionalization of Nanomaterials for Enhanced Biological Research Applications

The versatile reactivity of the amine group in this compound makes it an ideal molecule for the surface functionalization of various nanomaterials. This labeling imparts fluorescence to the nanoparticles, enabling their tracking and visualization in biological systems.

Conjugation to Quantum Dots, Gold Nanoparticles, and Magnetic Nanoparticles

Quantum Dots (QDs): Quantum dots are semiconductor nanocrystals with unique photophysical properties, such as high brightness and photostability. researchgate.netoceannanotech.com The surface of QDs can be modified to include amine groups, which can then be conjugated to this compound. researchgate.netmissouristate.edu This can be achieved through various bioconjugation strategies, including carbodiimide (B86325) chemistry. scielo.brnih.gov The resulting fluorescent QDs can be used as probes for cellular imaging. missouristate.edu

Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in biomedical applications due to their unique optical properties and biocompatibility. nih.gov The surface of AuNPs can be functionalized with amine-terminated polyethylene glycol (PEG), allowing for the covalent conjugation to carboxyl-terminated molecules. lunanano.com Conversely, amine-reactive chemistries can be employed to attach this compound to AuNPs. nih.gov This imparts fluorescence to the nanoparticles, which can be used for applications such as chemical sensing. nih.govnih.gov

Magnetic Nanoparticles: Magnetic nanoparticles are valuable tools for applications such as magnetic resonance imaging (MRI) and cell separation. By combining fluorescent dyes with magnetic nanoparticles, dual-modality probes can be created that allow for both fluorescence imaging and magnetic manipulation. rsc.org The amine group of this compound can be used to covalently attach the fluorophore to the surface of amine-functionalized magnetic nanoparticles. nih.govnih.gov These fluorescent magnetic nanoparticles can then be used for cell labeling and tracking. bangslabs.com

NanomaterialConjugation StrategyResulting Application
Quantum Dots (QDs)Covalent attachment to amine-functionalized QD surfaces. researchgate.netmissouristate.eduFluorescent probes for cellular imaging. missouristate.edu
Gold Nanoparticles (AuNPs)Conjugation to amine-functionalized AuNPs. nih.govnanopartz.comFluorescent probes for chemical sensing. nih.govnih.gov
Magnetic NanoparticlesCovalent attachment to amine-functionalized magnetic nanoparticles. nih.govDual-modality probes for cell labeling, tracking, and separation. bangslabs.com

Labeling of Liposomal and Polymeric Nanocarriers for Distribution Studies in Preclinical Models

Liposomal and polymeric nanocarriers are extensively investigated for drug delivery applications. aau.dk To understand their in vivo behavior, it is crucial to track their biodistribution and accumulation at the target site. Fluorescent labeling is a common method for these studies.

This compound can be conjugated to the surface of liposomes or polymeric nanoparticles. nih.gov For liposomes, this is often achieved by including a lipid in the formulation that has a reactive group, such as an NHS ester, which can then react with the amine of the fluorescein derivative. The PEG linker helps to increase the circulation time of the liposomes by reducing opsonization. nih.gov Similarly, for polymeric nanoparticles, the polymer backbone can be functionalized with groups that can react with the amine of this compound. nih.gov The resulting fluorescently labeled nanocarriers can then be administered to preclinical models, and their distribution can be monitored over time using fluorescence imaging techniques. nih.gov

Visualization of Enhanced Permeability and Retention (EPR) Effect in Tumor Models

The enhanced permeability and retention (EPR) effect is a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. nih.goveur.nl This effect is a cornerstone of passive tumor targeting for many nanomedicines. nih.gov

Fluorescently labeled nanocarriers, such as those functionalized with this compound, are valuable tools for visualizing and studying the EPR effect. researchgate.net By injecting these fluorescent nanoparticles into tumor-bearing animals, researchers can use in vivo imaging systems to observe the accumulation of the nanoparticles in the tumor over time. researchgate.netrsc.org This allows for the characterization of the tumor microenvironment and the optimization of nanocarrier design for improved tumor targeting. researchgate.net

High-Throughput Screening (HTS) and Flow Cytometry Applications

High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those with a desired biological activity. researchgate.net Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation. nih.govenamine.net this compound can be used to develop fluorescent probes for HTS assays. For example, it can be conjugated to a substrate of an enzyme of interest. Cleavage of the substrate by the enzyme would result in a change in fluorescence, which can be used to screen for enzyme inhibitors.

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov Fluorescently labeled antibodies are commonly used in flow cytometry to identify and quantify specific cell types. bio-rad-antibodies.com this compound can be used to label antibodies and other proteins for flow cytometry applications. The amine group of the fluorescein derivative can be reacted with an activated carboxyl group on the antibody to form a stable amide bond. The resulting fluorescently labeled antibody can then be used to stain cells for analysis by flow cytometry. aczonpharma.com

Cell Viability, Proliferation, and Apoptosis Assays

The amine-reactive nature of this compound makes it a valuable tool for distinguishing between live and dead cells, a critical parameter in many cellular assays.

Cell Viability: The principle behind its use in viability assays lies in the integrity of the cell membrane. In live cells with intact membranes, the dye has limited access to intracellular components and can only react with primary amines on the cell surface, resulting in dim fluorescence. bdbiosciences.comwvu.edu In contrast, dead or dying cells with compromised membranes are permeable to the dye. muni.cz This allows this compound to enter the cell and covalently bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. bdbiosciences.communi.cz This difference in fluorescence intensity, often 10- to 50-fold higher in dead cells, allows for clear discrimination between live and dead cell populations via techniques like flow cytometry. bdbiosciences.communi.cz

Table 1: Representative Data for Cell Viability Assessment Using an Amine-Reactive Dye

Cell PopulationTreatmentMean Fluorescence Intensity (Arbitrary Units)Percentage of Population (%)
Live CellsControl (DMSO)15095
Dead CellsCamptothecin-treated25005

This table illustrates the typical shift in fluorescence intensity observed between live and heat-killed cells stained with an amine-reactive fluorescent dye, similar in function to this compound.

Cell Proliferation: While not its primary application in its unconjugated form, the principle of dye dilution can be applied using fluorescent molecules like this compound. In a dye dilution assay, cells are loaded with the fluorescent dye, which covalently attaches to intracellular proteins. As the cells divide, the dye is distributed equally between the two daughter cells. 101.200.202scribd.com Consequently, with each cell division, the fluorescence intensity per cell is halved. 101.200.202bio-rad.com By analyzing the fluorescence of the cell population over time using flow cytometry, distinct peaks representing successive generations can be identified, allowing for the quantification of cell proliferation. 101.200.202

Table 2: Theoretical Fluorescence Dilution in a Proliferation Assay

Cell GenerationNumber of DivisionsRelative Fluorescence Intensity (%)
00100
1150
2225
3312.5
446.25

This table demonstrates the theoretical halving of fluorescence intensity with each cell division in a dye dilution assay.

Apoptosis Assays: this compound is not a direct marker for apoptosis. Specific assays that detect biochemical hallmarks of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assays), are the standard methods. However, in late-stage apoptosis, cells lose membrane integrity, a characteristic of secondary necrosis. In this stage, this compound can be used to identify these dead cells. Therefore, it can be used in conjunction with specific apoptosis markers in multi-parameter flow cytometry to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.

Immunophenotyping and Cellular Antigen Detection

In immunophenotyping, which involves identifying and quantifying different immune cell populations using fluorescently labeled antibodies, the exclusion of dead cells is crucial for accurate analysis. abcam.combio-rad-antibodies.com Dead cells can non-specifically bind to antibodies and exhibit increased autofluorescence, leading to false-positive signals and skewed data. wvu.edubio-rad-antibodies.com

This compound, as an amine-reactive viability dye, is an effective tool for mitigating this issue. By staining the cell sample with this dye prior to antibody labeling, dead cells become brightly fluorescent. researchgate.net During flow cytometry analysis, a gate can be set to exclude these highly fluorescent events, ensuring that the immunophenotyping data is collected only from the live cell population. wvu.edu This leads to cleaner data and more accurate quantification of specific cell subsets. bio-rad-antibodies.com The covalent nature of the bond formed by amine-reactive dyes is particularly advantageous as it is stable and allows for subsequent fixation and permeabilization steps, which are often required for staining intracellular antigens, without loss of the viability signal. bdbiosciences.comabcam.com

Table 3: Impact of Dead Cell Exclusion on Immunophenotyping Data

Analysis GateTotal Events AnalyzedPercentage of CD3+ CellsPercentage of CD19+ Cells
All Cells (No Viability Dye)100,00065%15%
Live Cells Only (Viability Dye Used)85,00072%10%

This table provides representative data showing how gating on live cells, identified using an amine-reactive dye, can alter the perceived percentages of different immune cell populations in a mixed sample.

Real-Time Cell Cycle Analysis

Real-time analysis of the cell cycle in living cells is typically achieved using genetically encoded fluorescent reporters, such as the Fluorescent Ubiquitination-based Cell Cycle Indicator (FUCCI) system. These systems use fluorescent proteins fused to cell cycle-regulated proteins to provide a visual readout of the cell's phase in real-time.

Chemical dyes like this compound are not suitable for real-time cell cycle tracking in live, unperturbed cells. However, fluorescent dyes that stoichiometrically bind to DNA, such as Propidium Iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), are widely used for cell cycle analysis in fixed and permeabilized cells using flow cytometry. wikipedia.orgabcam.com These dyes allow for the quantification of DNA content, which differs between the phases of the cell cycle (G0/G1, S, and G2/M). wikipedia.org While this compound itself does not stain DNA in this manner, its utility in excluding dead cells from the analysis is also relevant here, as compromised cells can take up DNA dyes erratically and interfere with accurate cell cycle profiling.

Table 4: Representative Cell Cycle Distribution Data from DNA Content Analysis

Cell Cycle PhaseDNA ContentPercentage of Cells in Population
G0/G12n65%
S>2n to <4n20%
G2/M4n15%

This table shows a typical distribution of cells in the different phases of the cell cycle as determined by flow cytometry using a DNA-binding dye like Propidium Iodide on a fixed cell population.

Integration of Fluorescein Peg6 Amine into Advanced Materials Science and Engineering

Scaffold Labeling for Tissue Engineering and Regenerative Medicine Research

In tissue engineering, the goal is to develop materials that can support and guide the growth of new tissues. researchgate.net Fluorescein-PEG6-Amine serves as a crucial labeling agent for scaffolds, the porous structures that provide the framework for tissue regeneration. cd-bioparticles.netresearchgate.net By fluorescently tagging these scaffolds, researchers can visualize and monitor their behavior and interaction with cells both in vitro and in vivo.

Hydrogel Functionalization for Cell Encapsulation and Migration Studies

Hydrogels, which are highly hydrated polymer networks, are widely used as scaffolding materials due to their similarity to natural soft tissues. researchgate.netnih.gov Functionalizing hydrogels with this compound allows for the direct visualization of the hydrogel structure and its degradation over time. This is particularly important in studies of cell encapsulation, where cells are embedded within the hydrogel. The fluorescent label enables researchers to track the hydrogel scaffold and correlate its properties with cell behavior, such as proliferation and migration. nih.govpnas.org

For instance, in studies investigating the impact of hydrogel properties on cell migration, fluorescently labeling the hydrogel matrix allows for precise tracking of the scaffold's boundaries and changes in its architecture. nih.govresearchgate.net This information is critical for understanding how factors like matrix stiffness and porosity influence the speed and direction of cell movement. pnas.org

Interactive Data Table: Hydrogel Functionalization for Cell Migration Studies

Parameter Description Relevance of this compound Labeling
Hydrogel Composition The specific polymers used to create the hydrogel network (e.g., PEG, alginate). nih.govpnas.orgAllows for visualization and confirmation of homogeneous distribution of the labeled component within the hydrogel matrix.
Cell Type The type of cells encapsulated within the hydrogel (e.g., stem cells, fibroblasts). nih.govEnables correlation of cell behavior (e.g., migration speed, morphology) with the location and properties of the fluorescently labeled scaffold.
Matrix Stiffness The mechanical rigidity of the hydrogel, which can influence cell behavior. nih.govFacilitates the study of how cells interact with and remodel the fluorescently labeled matrix in response to stiffness cues.
Porosity The size and interconnectivity of pores within the hydrogel, affecting nutrient transport and cell movement. researchgate.netAllows for visualization of cell migration through the labeled porous network of the hydrogel.
Observation Time The duration of the experiment, over which cell migration and scaffold degradation are monitored.Enables time-lapse imaging to track the dynamic changes in both the fluorescent scaffold and the migrating cells.

Porous Scaffold Visualization for Cell Infiltration and Tissue Integration Monitoring

For tissues like bone and cartilage, porous scaffolds are designed to encourage cells to infiltrate the structure and lay down new extracellular matrix, leading to tissue integration. researchgate.netnih.gov Labeling these porous scaffolds with this compound provides a powerful method for visualizing and quantifying cell infiltration and the subsequent tissue formation within the scaffold's pores. nih.gov

High-resolution 3D imaging techniques, such as confocal microscopy, can be used to create detailed reconstructions of the fluorescently labeled scaffold and the infiltrating cells. nih.gov This allows researchers to assess the depth and uniformity of cell penetration, as well as the spatial organization of the newly formed tissue in relation to the scaffold architecture. This quantitative data is essential for optimizing scaffold design to promote efficient tissue regeneration. nih.govnih.gov

Development of Fluorescent Biosensors and Smart Materials

The inherent fluorescence of this compound makes it a key component in the development of fluorescent biosensors and "smart" materials that respond to specific environmental stimuli. nih.govresearchgate.net These materials can be designed to change their fluorescent properties in the presence of a particular analyte or a change in conditions, enabling sensitive and specific detection.

pH-Responsive and Ion-Responsive Polymer Systems

Polymers that change their properties in response to pH or ion concentration are of great interest for applications such as drug delivery and diagnostics. nih.gov Fluorescein's fluorescence is known to be pH-sensitive. By incorporating this compound into a polymer system, it is possible to create materials that exhibit a change in fluorescence intensity or wavelength in response to pH variations. mdpi.com This principle can be used to develop biosensors that detect pH changes associated with pathological conditions, such as the acidic microenvironment of tumors. nih.govmdpi.com Similarly, ion-responsive polymers can be designed to signal the presence of specific ions through changes in the fluorescence of the conjugated fluorescein (B123965) dye.

Enzyme-Triggered Release Systems and Stimuli-Responsive Polymers

This compound can be integrated into polymer systems that are designed to respond to specific enzymes. researchgate.net For example, a polymer can be synthesized with a linker that is cleavable by a particular enzyme. By attaching this compound to a part of the polymer that is released upon enzyme cleavage, the system can be used to detect the presence and activity of that enzyme through an increase in fluorescence in the surrounding medium. researchgate.netnih.gov This approach is valuable for developing diagnostic assays and drug delivery systems that release their payload in response to enzymatic activity characteristic of a disease state.

Interactive Data Table: Enzyme-Triggered Release System

Component Function Role of this compound
Polymer Backbone The main structural component of the system.Provides the scaffold to which other components are attached.
Enzyme-Cleavable Linker A specific peptide or ester sequence that is recognized and cleaved by the target enzyme. researchgate.netConnects the fluorescent reporter to the polymer backbone.
This compound The fluorescent reporter molecule. broadpharm.comUpon cleavage of the linker, the fluorescein-containing fragment is released, leading to a detectable fluorescent signal. researchgate.net
Target Enzyme The specific enzyme that the system is designed to detect.Initiates the release of the fluorescent reporter by cleaving the specific linker. researchgate.net

Microfluidic Device Functionalization for On-Chip Assays and Diagnostic Platforms

Microfluidic devices, also known as lab-on-a-chip systems, enable the manipulation of small volumes of fluids for various biological and chemical assays. elveflow.comnih.gov Functionalizing the surfaces of microfluidic channels with this compound offers several advantages for on-chip assays and diagnostic platforms.

The amine group of this compound can be used to covalently attach it to the surfaces of microfluidic channels, which are often made of materials like glass or polydimethylsiloxane (B3030410) (PDMS). nih.gov This surface modification can be used to:

Visualize fluid flow: The fluorescently labeled channels allow for easy visualization of fluid flow patterns and mixing within the device, which is crucial for optimizing device design and performance.

Create protein-resistant surfaces: The PEG component of the molecule is known to resist protein adsorption, which can be beneficial in preventing non-specific binding of analytes to the channel walls and improving the accuracy of assays. researchgate.netresearchgate.net

Develop on-chip biosensors: By immobilizing a recognition element (e.g., an antibody or enzyme) onto the fluorescein-labeled surface, it is possible to create a microfluidic biosensor. nih.govmdpi.com The binding of the target analyte to the recognition element can induce a change in the local environment of the fluorescein, leading to a detectable change in its fluorescence. This allows for the development of highly sensitive and miniaturized diagnostic platforms. nih.govnih.gov

Surface Coating and Patterning of Microfluidic Channels

The functionalization of microfluidic channel surfaces is a critical step in the development of advanced analytical and diagnostic devices. The use of this compound for surface coating and patterning offers a versatile method for imparting fluorescence to the channel walls, enabling a range of applications from flow visualization to the immobilization of biomolecules. The primary amine group on the molecule allows for its covalent attachment to surfaces that have been pre-activated with amine-reactive functional groups.

A common material for fabricating microfluidic devices is polydimethylsiloxane (PDMS), which is favored for its optical transparency, biocompatibility, and ease of manufacturing. rsc.org However, the native surface of PDMS is hydrophobic, which can lead to the non-specific adsorption of molecules and cells. To address this, the surface of PDMS channels is often modified to become more hydrophilic and to introduce specific functional groups for subsequent covalent modifications. This is typically achieved through plasma treatment, which introduces silanol (B1196071) (Si-OH) groups on the PDMS surface. These silanol groups can then be further functionalized using silane (B1218182) chemistry. rsc.org

For the immobilization of this compound, the plasma-treated PDMS surface can be reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the channel surface. rsc.org Alternatively, and more directly for attaching an amine-terminated molecule, the surface can be treated with a silane that presents a carboxylic acid or an N-hydroxysuccinimide (NHS) ester group. The primary amine of this compound can then react with these surface-bound active esters to form a stable amide bond. This process effectively coats the microfluidic channel with a fluorescent and hydrophilic layer. The six-unit polyethylene (B3416737) glycol (PEG) spacer plays a crucial role in extending the fluorescein moiety away from the surface, which helps to minimize quenching effects and reduces steric hindrance, thereby improving the accessibility of the fluorescent tag for detection. acs.org

The ability to pattern the fluorescence within microfluidic channels is essential for creating distinct regions with specific properties. This can be achieved through techniques such as microcontact printing or photolithography. For instance, a patterned stamp can be used to selectively apply the amine-reactive silane to specific areas of the channel. Subsequent incubation with a solution of this compound results in its immobilization only in the pre-patterned regions.

The successful and quantitative functionalization of closed microfluidic channels can be verified using fluorescence microscopy. However, challenges such as the self-quenching of fluorophores at high surface densities need to be addressed. To obtain a linear relationship between fluorescence intensity and the number of surface-bound fluorophores, it is often necessary to co-immobilize the fluorescent dye with a non-fluorescent but structurally similar molecule. This strategy effectively spaces out the fluorescent molecules, reducing self-quenching and allowing for more accurate quantification of the surface functionalization. nih.gov

The stability of the fluorescent coating is paramount for the long-term performance of the microfluidic device. The covalent amide bond formed between the amine group of this compound and an NHS-ester activated surface provides a robust linkage that can withstand various buffer conditions and flow rates typically used in microfluidic experiments. nih.gov

Parameter Description Relevance to this compound
Surface Material The substrate material of the microfluidic channel.Commonly PDMS or glass.
Surface Activation The process of introducing reactive functional groups on the surface.Oxygen plasma treatment to generate silanol groups.
Silanization The process of modifying the surface with a silane coupling agent.Use of a silane with an NHS-ester or carboxylic acid group.
Covalent Coupling The chemical reaction to attach the fluorescent probe.Reaction of the primary amine on this compound with the surface-activated group to form an amide bond.
PEG Spacer The polyethylene glycol linker.The hexaethylene glycol spacer reduces steric hindrance and minimizes surface-quenching of fluorescein.
Fluorescence Patterning The creation of spatially defined fluorescent regions.Achieved by selective surface activation or microcontact printing.

Droplet-Based Microfluidics for High-Throughput Reaction Monitoring

Droplet-based microfluidics has emerged as a powerful platform for high-throughput screening and analysis, enabling the generation and manipulation of millions of picoliter- to nanoliter-sized aqueous droplets within an immiscible oil phase. Each droplet acts as an independent microreactor, allowing for a massive number of experiments to be performed in parallel with minimal reagent consumption. rsc.org The integration of fluorescent probes like this compound into these systems is fundamental for monitoring biochemical reactions and quantifying analytes within the droplets.

In a typical setup, aqueous solutions containing reactants, enzymes, or cells are encapsulated into droplets. To monitor a reaction, a fluorogenic substrate can be included, which upon enzymatic conversion, releases a fluorescent product. Alternatively, the reaction product itself can be fluorescent. However, in many cases, a fluorescent reporter molecule is required to signal the outcome of a reaction. Due to its amine group, this compound can be conjugated to proteins, nucleic acids, or other molecules of interest to track their presence or changes in their environment within the droplets. biotium.com

The hydrophilic PEG linker of this compound is particularly advantageous in droplet-based systems. It enhances the water solubility of the fluorescein dye, ensuring that the probe remains partitioned within the aqueous droplet and does not leak into the surrounding oil phase. acs.org This is a critical factor for maintaining the integrity of the assay, as leakage can lead to cross-contamination between droplets and a loss of signal. The choice of surfactant used to stabilize the droplets is also crucial in preventing leakage. acs.org

High-throughput screening applications often rely on fluorescence-activated droplet sorting (FADS), where droplets are interrogated by a laser and sorted based on their fluorescence intensity. rsc.org For example, in a directed evolution experiment, cells encapsulated in droplets can be screened for the production of an enzyme with improved activity. The reaction within each droplet containing a cell would lead to the generation of a fluorescent signal, and the brightest droplets would be sorted for further analysis. The strong fluorescence and high quantum yield of fluorescein make this compound a suitable reporter for such sensitive applications. nih.gov

The real-time monitoring of reactions within moving droplets is also possible. As droplets flow through a microfluidic channel, their fluorescence can be measured at different points, providing kinetic information about the reaction. researchgate.net The ability to detect low concentrations of fluorescent molecules is essential for many applications, and techniques such as orthogonal line confocal excitation have been developed to achieve pico-molar sensitivity in droplet-based fluorescence analysis. nih.gov

Feature Description Advantage in Droplet-Based Microfluidics
High Throughput The ability to perform a large number of experiments in a short time.Millions of droplets can be generated and analyzed per hour. rsc.org
Compartmentalization Each droplet acts as an isolated microreactor.Prevents cross-contamination and allows for single-cell or single-molecule analysis.
Low Reagent Consumption The volume of each droplet is in the picoliter to nanoliter range.Significantly reduces the cost of experiments. rsc.org
Fluorescent Reporter A molecule that provides a fluorescent signal.This compound can be used to label components and monitor reactions.
PEG Linker The hydrophilic spacer arm.Enhances water solubility and prevents leakage of the probe into the oil phase. acs.org
FADS Compatibility Suitable for Fluorescence-Activated Droplet Sorting.The bright fluorescence of fluorescein enables sensitive detection and sorting of droplets. rsc.org

Advanced Methodological Considerations and Optimization Strategies for Fluorescein Peg6 Amine Utilization

Strategies for Mitigating Photobleaching in Prolonged Imaging Sessions

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limitation in long-term fluorescence imaging. For fluorescein (B123965), an average molecule can emit between 30,000 to 40,000 photons before photobleaching. fsu.edu Strategies to extend the fluorescent lifetime of Fluorescein-PEG6-Amine are crucial for capturing dynamic cellular processes over extended periods.

Photobleaching is often mediated by reactive oxygen species (ROS). fsu.edu The incorporation of antioxidants and radical scavengers into the imaging medium can significantly reduce the rate of photobleaching. These agents function by quenching ROS before they can interact with and damage the fluorescein moiety.

Commonly used antifade reagents include commercially available formulations and specific chemical compounds. Studies on fluorescein isothiocyanate (FITC), a derivative of fluorescein, have demonstrated the efficacy of various antifade agents. Media containing p-phenylenediamine (B122844) have shown to be highly effective in retarding the fading of fluorescein fluorescence. nih.govucsf.edu Other effective agents include n-propyl gallate and various commercial products like Vectashield and Slowfade. nih.gov The choice of antifade reagent can influence the initial fluorescence intensity, with some causing an initial quenching effect while providing longer-term stability. nih.govresearchgate.net

Table 1: Comparison of Common Antifade Reagents for Fluorescein Derivatives

Antifade AgentPrimary MechanismAdvantages
p-Phenylenediamine (PPD)Radical ScavengerHighly effective at retarding fading. nih.govucsf.edu
n-Propyl Gallate (NPG)AntioxidantEffective in reducing photobleaching. nih.gov
Trolox (a vitamin E analog)AntioxidantWater-soluble and effective in live-cell imaging.
Commercial Mountants (e.g., Vectashield, ProLong Gold)Proprietary formulationsOptimized for performance and ease of use. nih.gov

It is important to note that the effectiveness of these agents can be dependent on the specific experimental conditions and the biological sample.

Careful optimization of imaging parameters is a critical and effective strategy to minimize photobleaching.

Reduced Excitation Intensity: The rate of photobleaching is directly related to the intensity of the excitation light. fsu.edunih.gov Using the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio is a fundamental principle for minimizing photobleaching. rsc.org This can be achieved by using neutral density filters or by adjusting the laser power on confocal microscopes. fsu.edu

Pulsed Illumination: Continuous illumination delivers a constant stream of photons that can lead to rapid photobleaching. Pulsed illumination techniques, where the excitation light is delivered in short pulses, can significantly improve the photostability of fluorophores. optica.org By allowing the fluorophore to return to the ground state between pulses, the likelihood of transitioning to the damaging triplet state is reduced. Studies have shown that increasing the duration of the stimulating pulse can fundamentally improve the photostability of a dye. optica.org For instance, in living cells, rapid line scanning with microsecond-scale light pulsing has been shown to reduce the rate of photobleaching by nine-fold. researchgate.net

Enhancing Fluorescence Quantum Yield and Signal-to-Noise Ratio in Complex Biological Media

The fluorescence quantum yield (QY) of fluorescein, and by extension this compound, is highly sensitive to its local environment, including pH and the polarity of the surrounding medium. semanticscholar.org In complex biological media, such as the cytoplasm or extracellular matrix, these factors can lead to a reduction in fluorescence intensity and a lower signal-to-noise ratio (SNR).

The quantum yield of fluorescein is known to be high in certain conditions, for example, a QY of 0.97 has been reported for fluorescein in basic ethanol (B145695) and 0.92 in 0.01 M NaOH. thermofisher.com However, in aqueous buffers at physiological pH, the quantum yield can be lower. The PEG6 linker of this compound can help to maintain a more hydrophilic local environment around the fluorophore, which can be beneficial for maintaining a higher quantum yield compared to unconjugated fluorescein in some biological contexts.

Strategies to enhance the SNR include:

Increasing Signal: Optimizing the labeling density of this compound on the target molecule can increase the signal, but this must be balanced against the risk of self-quenching at high concentrations.

Reducing Noise: Background noise in fluorescence microscopy can originate from several sources, including detector noise, stray light, and autofluorescence from the sample itself. nih.gov Careful calibration of the imaging system and the use of high-quality optical filters can minimize instrumental noise.

Table 2: Fluorescence Quantum Yield of Fluorescein in Different Solvents

SolventQuantum Yield (Φf)
0.1 M NaOH0.925
Ethanol0.97
Water0.85
Basic Ethanol0.97

Data compiled from various sources. thermofisher.comresearchgate.net

Minimizing Non-Specific Binding and Background Fluorescence in Cellular and Tissue Samples

A significant advantage of the PEG linker in this compound is its ability to reduce non-specific binding. plos.org The hydrophilic and flexible nature of the PEG chain creates a hydration layer that repels the non-specific adsorption of proteins and other biomolecules. plos.org This property is crucial for achieving high-contrast imaging with low background.

Despite the inherent anti-fouling properties of the PEG linker, additional blocking steps are often necessary to achieve the lowest possible background.

Blocking Agents: Before introducing the this compound probe, the sample can be incubated with a blocking agent to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA), casein, and fish gelatin. thermofisher.comresearchgate.net The choice of blocking agent can be critical, as some may be more effective than others depending on the nature of the sample and the probe. thermofisher.com For instance, casein has been shown to be a superior blocking agent in some ELISA applications due to its content of small protein species that can effectively penetrate and block leaky sites. thermofisher.com

Surface Passivation: In single-molecule imaging and other surface-based fluorescence techniques, passivation of the glass surface is essential to prevent the non-specific adsorption of fluorescent probes. nih.gov Polyethylene (B3416737) glycol (PEG) is a widely used surface passivation agent. nih.gov Surfaces can be coated with a layer of PEG to create a protein-repellent surface. plos.org The PEG6 linker on the this compound molecule itself contributes to this effect on a molecular scale, but for imaging near surfaces, a PEG-passivated surface is still recommended. plos.org Studies have shown that treating a PEG-passivated surface with surfactants like Tween-20 can further enhance its passivation efficacy by 5 to 10 times. researchgate.net

Table 3: Common Blocking Agents and Their Properties

Blocking AgentCompositionKey Features
Bovine Serum Albumin (BSA)Single ProteinWidely used, but may not be the most effective in all cases. thermofisher.com
CaseinMixture of phosphoproteinsHighly effective due to a range of molecular sizes. thermofisher.comsigmaaldrich.com
Fish GelatinMixture of proteinsCan reduce background from charged dyes. biotium.com
Newborn Calf Serum (NBCS)Complex mixture of proteinsCan be very effective but introduces more variability. thermofisher.com

Biological samples often exhibit intrinsic fluorescence, known as autofluorescence, which can significantly contribute to background noise and obscure the specific signal from this compound. beckman.comptglab.com

Autofluorescence Subtraction: This method involves acquiring an image of an unstained sample under the same imaging conditions as the stained sample. This "autofluorescence" image can then be computationally subtracted from the image of the stained sample. flowjo.comresearchgate.net More advanced algorithms can perform this subtraction on a pixel-by-pixel basis, taking into account variations in autofluorescence across the sample. nih.govresearchgate.net

Spectral Unmixing: Fluorescein has a characteristic excitation and emission spectrum. Spectral imaging and linear unmixing techniques can be used to differentiate the fluorescence signal of this compound from the broader and often distinct spectra of autofluorescent species. fsu.eduexpertcytometry.com This method involves acquiring images at multiple emission wavelengths and then using algorithms to calculate the contribution of each fluorescent species (including autofluorescence) to the total signal in each pixel. uark.edunih.govspiedigitallibrary.org This technique is particularly powerful for separating fluorophores with overlapping emission spectra and for removing autofluorescence in complex samples. fsu.edu

Computational Chemistry and Molecular Modeling Approaches for Dye-Biomolecule Interactions

Computational methods are indispensable for predicting and understanding the behavior of this compound when conjugated to biomolecules. These approaches offer a granular view of the interactions that govern the conjugate's function and stability, providing a rational basis for the design of experiments and optimization of labeling strategies.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of a this compound-labeled biomolecule (e.g., a peptide or protein), docking studies can forecast how the entire conjugate interacts with a target receptor or binding partner.

These studies are critical for understanding whether the fluorescein dye or the flexible PEG6 linker might interfere with or, conversely, contribute to the binding affinity of the labeled biomolecule. For instance, research on anti-fluorescein antibodies has identified specific amino acid residues in the binding pocket that are critical for high-affinity interactions. nih.gov Such studies reveal that residues like arginine can significantly enhance binding affinity through electrostatic interactions with the fluorescein moiety. nih.gov

The prediction process involves sampling a high number of possible conformations of the labeled molecule within the active site of the target. These conformations are then scored based on energy functions that approximate the binding free energy. The results can pinpoint key interactions, such as hydrogen bonds or van der Waals forces, between the fluorescein tag and the target protein. This information is vital for interpreting experimental results, as changes in the local environment upon binding can alter the photophysical properties of fluorescein. nih.govresearchgate.net For example, the pKa of fluorescein's phenolic group can shift upon binding, leading to changes in fluorescence intensity, which is a key mechanism for many binding assays. nih.gov

Computational AspectObjectiveKey OutputsRelevance for this compound
Molecular DockingPredict the binding mode and affinity of the conjugate to a target.Binding pose, interaction energy score, key residue interactions.Assesses potential steric hindrance from the dye/linker and predicts impact on binding.
Binding Site AnalysisIdentify and characterize the pocket where the conjugate binds.Maps of electrostatic potential, hydrophobicity, and hydrogen bonding sites.Helps in understanding the specificity of the interaction and interpreting fluorescence changes upon binding. nih.govnih.gov
Virtual ScreeningIdentify potential binding partners for the labeled biomolecule.Ranked list of potential targets from a structural database.Expands the potential applications of a newly developed fluorescent probe.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of a this compound conjugate over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, yielding a trajectory that reveals how the system evolves. mdpi.com

For this compound conjugates, MD simulations are particularly valuable for several reasons:

Conformational Flexibility: The PEG6 linker is highly flexible. MD simulations can explore the accessible conformations of the linker, determining the average distance and orientation of the fluorescein dye relative to the attached biomolecule. This is crucial for interpreting FRET data or understanding steric effects.

Stability of the Conjugate: Simulations can assess the stability of the covalent linkage between the amine, the PEG linker, the fluorescein, and the host biomolecule. They can also reveal how the conjugate as a whole interacts with the solvent and surrounding ions.

Environmental Effects: By simulating the conjugate in an aqueous environment, researchers can understand how the fluorescein moiety and the PEG chain interact with water molecules. This is important as these interactions can influence the dye's quantum yield and fluorescence lifetime. nih.gov

To perform such simulations, accurate force fields are required for all components. While standard force fields for proteins and nucleic acids are well-established, specific parameterization is often necessary for the fluorescein dye and the PEG linker to accurately model their behavior when covalently attached to a biomolecule. nih.govnih.gov These simulations can validate experimental observations and provide atomic-level insights that are otherwise inaccessible. mdpi.com

Multi-Color Imaging Strategies Using this compound in Combination with Orthogonal Fluorophores

The use of multiple fluorophores to simultaneously visualize different cellular components is a cornerstone of modern cell biology. However, the broad emission spectrum of fluorescein presents a challenge due to potential spectral overlap, or "bleed-through," with other dyes. Advanced imaging and analytical techniques are therefore essential to accurately distinguish the signal from this compound from that of other fluorophores in the same sample. fsu.edu

Spectral imaging combined with linear unmixing is a powerful technique for separating the fluorescence signals from multiple dyes with overlapping emission spectra. fsu.edunih.gov Instead of using simple optical filters, this method captures the entire emission spectrum at each pixel of the image. An algorithm then deconvolutes this composite spectrum into the weighted contributions of each individual fluorophore present in the sample. svi.nl

The process generally relies on having a "reference spectrum" or "spectral fingerprint" for each fluorophore, which is obtained by imaging a sample containing only that single dye. spiedigitallibrary.org The linear unmixing algorithm then calculates the intensity of each specific dye at every pixel, effectively creating separate, bleed-through-free images for each channel. technion.ac.il

Several advanced algorithms have been developed to improve this process:

Multivariate Curve Resolution (MCR): This method can be used when reference spectra are not perfectly known or vary with the local environment. It attempts to algorithmically resolve both the concentration and the spectrum of each component. spiedigitallibrary.org

Blind Unmixing: Newer approaches, some based on machine learning, can perform "blind" unmixing without requiring pre-recorded reference spectra. nih.gov These algorithms identify the constituent spectra directly from the mixed image data, which is particularly useful in complex samples with high autofluorescence.

Phasor Analysis and Deep Learning: Other computational methods, including phasor analysis and deep learning algorithms, are being developed to perform rapid and robust spectral deconvolution, further enhancing the ability to resolve multiple signals. frontiersin.org

TechniquePrincipleRequirementAdvantage
Linear UnmixingModels the signal in each pixel as a linear combination of contributing fluorophores. nih.govAccurate reference spectra for all fluorophores and background. fsu.eduComputationally straightforward and effective for known fluorophore combinations.
Multivariate Curve Resolution (MCR-ALS)Alternating least-squares algorithm to solve for both spectra and concentrations. spiedigitallibrary.orgInitial estimates of spectra or concentrations.Can handle variations in spectra due to environmental effects in vivo. spiedigitallibrary.org
Blind/Unsupervised Unmixing (e.g., PICASSO)Uses principles like mutual information reduction to separate signals without references. nih.govThe number of fluorophores present in the sample.Eliminates the need for separate reference samples, useful for highly heterogeneous tissues. nih.gov

Förster Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that describes the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. wikipedia.orgulab360.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. thermofisher.com This "spectroscopic ruler" makes FRET a powerful tool for studying molecular interactions, such as protein-protein binding or conformational changes. altabioscience.comaddgene.org

When designing a FRET experiment using a this compound conjugate, several factors must be considered:

Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption (excitation) spectrum of the acceptor fluorophore. thermofisher.com Fluorescein, with its emission maximum around 520 nm, is an excellent donor for acceptor dyes that absorb in the green-yellow range, such as Tetramethylrhodamine (TMR) or Rhodamine derivatives. ulab360.comnih.gov

Förster Radius (R₀): This is the distance at which FRET efficiency is 50%. It is a characteristic value for a given donor-acceptor pair and depends on their spectral properties and relative orientation. thermofisher.comfrontiersin.org Pairs with a larger R₀ can detect interactions over longer distances. The Fluorescein-TMR pair, for example, has an R₀ of approximately 55 Å (5.5 nm). thermofisher.com

Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles affects FRET efficiency. While often assumed to be random, significant deviations can impact quantitative measurements. The flexibility of the PEG6 linker can allow for more rotational freedom, helping to average the orientation factor.

In a typical proximity sensing application, a biomolecule is labeled with this compound (the donor), and its potential binding partner is labeled with a suitable acceptor. When the two molecules interact and come into close proximity, excitation of the fluorescein donor leads to energy transfer and subsequent emission from the acceptor. This sensitized emission, or a corresponding decrease (quenching) in donor fluorescence, serves as a direct signal of the molecular interaction. ulab360.com

Potential FRET Partner for Fluorescein (Donor)Acceptor TypeTypical R₀ (Å)Notes
Tetramethylrhodamine (TMR)Fluorophore~55A classic and widely used FRET pair with fluorescein. ulab360.comthermofisher.com
Rhodamine DerivativesFluorophoreVariable (e.g., 50-60)Used in FRET-based probes to detect ions like Cu+. nih.gov
Cy3Fluorophore~50-60Good spectral overlap, often used in nucleic acid and protein studies.
QSY 7 and QSY 9 DyesNon-fluorescent Quencher~61Efficiently quenches fluorescein fluorescence upon proximity without emitting its own, leading to a lower background signal. thermofisher.com
DabcylNon-fluorescent Quencher~33A common quencher for fluorescein, but with a shorter effective range than QSY dyes. ulab360.comthermofisher.com

Emerging Research Avenues and Future Outlook for Fluorescein Peg6 Amine

Development of Next-Generation Activatable and Environmentally Responsive Fluorescent Probes

A key area of development is the creation of "smart" fluorescent probes that are activatable or environmentally responsive. Unlike "always on" fluorophores, these probes are designed to exhibit a significant change in their fluorescence properties, such as intensity or wavelength, in response to specific biological or chemical triggers. rsc.org This "turn-on" mechanism is critical for reducing background signal and improving the signal-to-noise ratio in complex biological environments, enabling wash-free, real-time imaging. nih.gov

The core principle behind these probes involves modulating the fluorescence of the core dye. In its native state, the probe's fluorescence is quenched. Upon interaction with a specific analyte or enzyme, a chemical reaction or conformational change occurs, restoring the fluorescence. rsc.org For example, environment-sensitive probes can be designed to fluoresce brightly only when they move from an aqueous environment to a hydrophobic one, such as the active site of an enzyme. nih.gov

Fluorescein-PEG6-Amine serves as an ideal scaffold for constructing such probes. Its terminal amine group provides a convenient attachment point for various quenching and recognition moieties. Researchers can conjugate specific ligands, enzyme substrates, or environmentally sensitive groups to the amine, transforming the constitutive fluorescence of the fluorescein (B123965) core into a conditional, triggerable signal. The hydrophilic PEG6 spacer enhances water solubility and minimizes steric hindrance, ensuring that the probe can efficiently interact with its target in an aqueous biological milieu. broadpharm.combioglyco.com

FeatureDescriptionRelevance of this compound
Activatable Probes Fluorescence is "turned on" by a specific molecular event (e.g., enzyme cleavage).The amine group allows conjugation to a recognition moiety that is cleaved by the target enzyme, releasing the fluorescent signal.
Responsive Probes Fluorescence changes in response to environmental conditions (e.g., pH, polarity, ion concentration).The fluorescein core's fluorescence is inherently pH-sensitive, and the amine allows attachment of moieties that respond to other stimuli.
Reduced Background "Turn-on" mechanism minimizes signal from non-targeted probes.Enables high-contrast imaging in complex systems without the need for wash steps.
PEG6 Spacer A flexible, hydrophilic linker.Increases aqueous solubility and reduces non-specific binding of the final probe. broadpharm.com

Integration into Advanced Theranostic Platforms for Preclinical Disease Research

Theranostics, a field that merges therapeutic and diagnostic capabilities into a single agent, represents a paradigm shift in personalized medicine. A theranostic agent can simultaneously identify a disease site, deliver a therapeutic payload, and monitor the treatment response in real time. nih.gov The development of such platforms for preclinical research is a crucial step toward clinical translation. nih.gov

Fluorescein has been identified as a promising starting point for developing theranostic tools due to its excellent fluorescent properties for imaging. nih.gov By chemically modifying the fluorescein scaffold, it is possible to introduce therapeutic activity alongside its inherent diagnostic function. This compound is particularly well-suited for this purpose. Its fluorescein component serves as the diagnostic imaging reporter, while the terminal amine group acts as a versatile chemical handle for attaching therapeutic molecules, such as small-molecule drugs or photosensitizers for photodynamic therapy.

In a preclinical setting, a theranostic agent based on this compound could be used to:

Visualize Biodistribution: Track the accumulation of the agent in target tissues, such as tumors, versus healthy organs.

Confirm Target Engagement: Ensure the agent has reached and is interacting with its intended molecular target.

Deliver Therapy: Release a conjugated drug or initiate a therapeutic action upon accumulation at the disease site.

Monitor Efficacy: Observe changes in the tumor or diseased tissue in response to the therapy using the agent's fluorescent signal.

The PEG linker plays a vital role by improving the pharmacokinetic properties of the resulting conjugate, potentially leading to longer circulation times and enhanced accumulation in target tissues through effects like the Enhanced Permeability and Retention (EPR) effect in tumors. mdpi.com

Application in Novel Imaging Modalities

The versatility of this compound extends to its use in advanced, high-resolution imaging techniques that overcome the limitations of conventional fluorescence microscopy.

Super-Resolution Microscopy: Techniques like STORM and PALM bypass the diffraction limit of light to achieve nanoscale resolution. These methods often rely on the controlled switching of individual fluorophores between fluorescent "on" and dark "off" states. nih.gov While traditional fluorescein has some limitations regarding photostability, its derivatives can be incorporated into labeling strategies for super-resolution imaging. nih.gov By conjugating this compound to antibodies or other targeting molecules, researchers can precisely label subcellular structures for nanoscale visualization. nih.gov

Light-Sheet Microscopy (LSFM): LSFM illuminates a sample from the side with a thin sheet of light, minimizing phototoxicity and photobleaching compared to confocal microscopy. nih.govstowers.org This makes it ideal for imaging large, cleared tissues or entire organisms in 3D over extended periods. nih.gov this compound can be used to label proteins or structures within these large samples, enabling high-resolution, three-dimensional mapping of biological systems with minimal damage to the specimen. nih.gov

Two-Photon Microscopy (TPM): TPM uses the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, an approach that allows for deeper imaging into scattering tissues (up to several hundred microns) with reduced photodamage. nih.govyoutube.com Fluorescein is a well-established two-photon-excitable dye. thermofisher.com Conjugates made with this compound are therefore suitable for deep-tissue imaging in living animals, a critical application in preclinical research areas like neuroscience and oncology. nih.govnih.gov

Imaging ModalityPrincipleApplication of this compound
Super-Resolution Overcomes the diffraction limit for nanoscale imaging.Labeling of specific proteins or structures for high-density localization.
Light-Sheet Illumination with a thin plane of light reduces phototoxicity.3D imaging of large biological samples like cleared organs or embryos. nih.gov
Two-Photon Excitation with two infrared photons enables deep-tissue imaging.In vivo imaging of cellular and subcellular processes in living animals. nih.gov

Nanotechnology-Enabled Delivery and Targeted Imaging Strategies

Nanotechnology offers powerful tools to enhance the delivery and targeting of imaging and therapeutic agents. frontiersin.org By encapsulating or conjugating probes like this compound with nanoparticles, researchers can overcome biological barriers, improve stability, and achieve site-specific delivery. mdpi.com

A prominent example is the use of fluorescein-loaded magnetic nanoparticles functionalized with transferrin (Tf) to cross the blood-brain barrier (BBB). nih.govresearchgate.net In this strategy, fluorescein acts as the imaging probe, while the nanoparticles serve as the delivery vehicle. The transferrin ligand on the nanoparticle surface engages with receptors on the BBB, facilitating transport into the brain. nih.gov

This compound is an excellent candidate for such systems. Its amine group can be used to covalently attach the molecule to the nanoparticle surface or to targeting ligands. The PEG6 spacer provides a hydrophilic shield, which can help reduce clearance by the immune system and improve the biocompatibility of the nanoparticle construct. This approach enables targeted imaging of complex biological systems, opening doors for diagnosing and studying diseases in previously inaccessible organs like the brain. nih.govresearchgate.net

Role in Artificial Intelligence and Machine Learning Applications for Automated Image Analysis

Automated Segmentation: Accurately identifying and outlining individual cells or organelles from complex images. wiley.com

Phenotypic Profiling: Quantifying subtle changes in cell morphology, intensity, or texture in response to genetic perturbations or drug treatments. nih.gov

Image Restoration: Denoising images acquired under low-light conditions to reduce phototoxicity, thereby improving the quality of data from live-cell imaging experiments. nih.gov

Potential for Biosensing in Environmental and Agricultural Research Applications

The principles of fluorescence-based detection are widely applicable to environmental and agricultural monitoring. mdpi.comnih.gov Biosensors built on these principles can provide rapid, sensitive, and cost-effective methods for detecting pollutants, toxins, or other molecules of interest. researchgate.netmdpi.com

Fluorescein derivatives have already been employed to create fluorescent probes for detecting environmental contaminants like heavy metal ions (e.g., Hg²⁺). mdpi.com The design typically involves a recognition unit that selectively binds the target analyte and a signaling unit (the fluorophore) that reports this binding event through a change in fluorescence. mdpi.com

This compound is an excellent building block for such biosensors. The reactive amine can be conjugated to a variety of recognition elements, including:

Antibodies or Aptamers: For the specific detection of pesticides, herbicides, or microbial contaminants.

Chelating Agents: To create selective sensors for heavy metals in water or soil.

Enzyme Substrates: To detect the presence of specific enzymatic activities indicative of pollution or microbial contamination.

The development of portable, fluorescence-based biosensors using probes derived from this compound could enable on-site, real-time monitoring of environmental quality and agricultural products, contributing to public health and safety. researchgate.net

Conclusion: a Synthesis of Fluorescein Peg6 Amine S Research Impact and Future Trajectories

Recap of Key Contributions and Methodological Advancements Facilitated by Fluorescein-PEG6-Amine

This compound has emerged as a valuable tool in a variety of research fields, primarily owing to its unique combination of a bright, well-characterized fluorophore (fluorescein), a flexible and biocompatible spacer (polyethylene glycol 6; PEG6), and a reactive primary amine group. This strategic design has led to significant contributions and methodological advancements, particularly in the realms of bioconjugation, cellular imaging, and the development of targeted drug delivery systems.

The primary contribution of this compound lies in its utility as a fluorescent labeling reagent. The terminal amine group provides a convenient handle for covalent attachment to a wide array of biomolecules, including proteins, peptides, and nanoparticles, that possess reactive carboxylic acid or activated ester functionalities. broadpharm.comcd-bioparticles.net The presence of the hydrophilic PEG6 linker is a key methodological advancement. broadpharm.com This spacer arm enhances the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic biomolecules. broadpharm.combroadpharm.com Furthermore, the PEG6 linker reduces steric hindrance during the conjugation reaction and minimizes non-specific binding of the labeled molecule to surfaces or other proteins, leading to improved assay specificity and signal-to-noise ratios. broadpharm.com

In the context of cellular and in vivo imaging, conjugates of this compound have enabled researchers to visualize and track the localization and trafficking of specific molecules. nih.govnih.gov The bright and relatively photostable fluorescence of the fluorescein (B123965) moiety allows for sensitive detection using standard fluorescence microscopy techniques. The PEG linker, by reducing non-specific interactions, helps to ensure that the observed fluorescence is a true representation of the target molecule's distribution. broadpharm.com

Interactive Data Table: Properties of this compound

PropertyValueReference
Molecular Formula C35H43N3O11S broadpharm.com
Molecular Weight 713.8 g/mol broadpharm.com
Excitation Maximum ~494 nm axispharm.com
Emission Maximum ~517 nm axispharm.com
Solubility DMSO, DMF broadpharm.com

Identification of Remaining Challenges and Opportunities for Fundamental Research and Application Development

Despite its utility, the application of this compound is not without its challenges, which in turn present opportunities for further research and development. A primary limitation of the fluorescein fluorophore is its pH-sensitive fluorescence, which can complicate quantitative analysis in acidic environments such as endosomes and lysosomes. nih.gov Additionally, like many organic dyes, fluorescein is susceptible to photobleaching upon prolonged or intense illumination, which can limit its use in long-term imaging studies.

From a chemical perspective, while the amine group is versatile, the efficiency of the conjugation reaction can be influenced by factors such as pH and the presence of competing nucleophiles. Optimizing conjugation strategies to achieve higher yields and site-specificity remains an area for improvement. Furthermore, the relatively small size of the PEG6 linker, while beneficial for some applications, may not be sufficient to provide the desired degree of shielding or solubility for all biomolecules. The synthesis and evaluation of fluorescein derivatives with longer PEG chains could offer enhanced properties for specific applications.

Opportunities for fundamental research include the development of novel bioconjugation chemistries that are more efficient and selective for the amine group of this compound. In terms of application development, there is potential for its use in the creation of more sophisticated biosensors and diagnostic probes. For instance, by conjugating this compound to a recognition element (e.g., an antibody or aptamer), it could be used in high-throughput screening assays to identify new drug candidates. nih.govnih.gov There is also scope for its incorporation into theranostic nanoparticles, which combine diagnostic imaging with therapeutic drug delivery. nih.gov

Concluding Remarks on the Compound's Enduring Relevance and Potential for Future Scientific Discovery

This compound remains a highly relevant and valuable compound in the researcher's toolkit. Its straightforward bioconjugation chemistry, coupled with the favorable properties of the fluorescein fluorophore and the PEG6 linker, ensures its continued use in a wide range of biological and biomedical research applications. The ability to fluorescently label and track biomolecules with high sensitivity and specificity is fundamental to advancing our understanding of cellular processes and developing new therapeutic and diagnostic strategies.

The future potential of this compound lies in its continued application in established techniques, as well as its integration into next-generation technologies. As our ability to manipulate and engineer biomolecules at the nanoscale continues to advance, so too will the demand for versatile and reliable labeling reagents. The ongoing development of advanced fluorescence imaging techniques, such as super-resolution microscopy, will also create new opportunities to leverage the properties of this and similar fluorescent probes.

Q & A

Q. What are the optimal experimental conditions for conjugating Fluorescein-PEG6-Amine to biomolecules (e.g., proteins, antibodies)?

Methodological Answer: Conjugation efficiency depends on pH, molar ratios, and reaction time. For example:

  • Use pH 8.5–9.0 (borate or carbonate buffer) to maximize amine reactivity .
  • Optimize molar ratios (e.g., 10:1 PEG6-amine-to-protein ratio) to avoid over-labeling, which can impair biomolecule function. Validate via SDS-PAGE or size-exclusion chromatography .
  • Quench unreacted PEG6-amine with excess glycine or Tris buffer.

Data Consideration:

ParameterImpact on ConjugationValidation Method
pH < 8.0Reduced NHS ester hydrolysisFluorescence titration
Reaction time < 2hIncomplete labelingMass spectrometry

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: water/acetonitrile + 0.1% TFA) to separate and quantify impurities. Compare retention times against a reference standard .
  • Spectroscopy : Confirm fluorescein excitation/emission peaks (λ~ex 494 nm, λ~em 521 nm) via UV-Vis and fluorescence spectroscopy. PEG6 spacer integrity can be verified via 1^1H-NMR (δ 3.5–3.7 ppm for PEG protons) .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis, and how should discrepancies in conjugation efficiency be analyzed?

Methodological Answer:

  • Root-Cause Analysis :
  • Track variability sources (e.g., PEG6 spacer polydispersity, fluorescein oxidation) via MALDI-TOF or GPC .
  • Use statistical tools (e.g., ANOVA) to compare batch performance. For example, if fluorescence intensity varies >15%, investigate storage conditions (light exposure, temperature) .
    • Mitigation :
  • Standardize purification protocols (e.g., dialysis MWCO 1 kDa, lyophilization under inert gas) .

Q. How can researchers resolve contradictions in reported fluorescence quenching behavior of this compound in different solvent systems?

Methodological Answer: Fluorescence quenching often arises from solvent polarity or aggregation.

  • Experimental Design :

Measure quantum yield in solvents (e.g., DMSO vs. PBS) using a reference standard (e.g., quinine sulfate).

Perform dynamic light scattering (DLS) to detect PEG6-amine aggregation in aqueous buffers .

  • Data Interpretation :
  • If quenching occurs in PBS but not DMSO, attribute to collisional quenching by ions (e.g., chloride). Use Stern-Volmer plots to quantify quenching constants .

Q. What are the best practices for integrating this compound into live-cell imaging studies while minimizing phototoxicity?

Methodological Answer:

  • Optimization Framework (PICOT) :
PopulationInterventionComparisonOutcomeTime
Cultured cellsThis compound labelingUnlabeled controlsViability post-imaging24h
  • Protocol Adjustments :
  • Reduce laser power (<5% maximum) and use pulsed illumination.
  • Include antioxidants (e.g., ascorbic acid) in imaging buffers to counter ROS generation .

Q. How should researchers address discrepancies in PEG6 spacer length effects on target binding affinity across literature studies?

Methodological Answer:

  • Meta-Analysis Approach :
  • Compile dissociation constants (KdK_d) from SPR or ITC studies into a table. Normalize data by experimental conditions (e.g., temperature, buffer ionic strength) .
  • Apply multivariate regression to identify confounding variables (e.g., PEG6 flexibility vs. steric hindrance) .

Data Management & Reproducibility

Q. What documentation standards ensure reproducibility of this compound-based experiments?

Methodological Answer:

  • FAIR Principles :
  • F indable: Deposit raw fluorescence spectra in repositories like Zenodo with DOI links .
  • A ccessible: Share HPLC gradients and NMR parameters in supplementary materials .
  • I nteroperable: Use standardized units (e.g., μM for concentration, SI units for pH) .
  • R eusable: Provide step-by-step conjugation protocols in electronic lab notebooks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.